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(-)-Lentiginosine

Cat. No.: B1142860
CAS No.: 161024-43-7
M. Wt: 157.212
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Description

(-)-Lentiginosine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.212. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1142860 (-)-Lentiginosine CAS No. 161024-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQECYPINZNWUTE-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(C(C2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154720
Record name Lentiginosine
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125279-72-3
Record name (-)-Lentiginosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125279-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lentiginosine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lentiginosine
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Foundational & Exploratory

The Enigmatic (-)-Lentiginosine: From Discovery to its Role as a Pro-Apoptotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the discovery, isolation of its natural enantiomer, and the synthetic pathway to (-)-Lentiginosine, a potent inducer of apoptosis.

Introduction

This compound, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has emerged as a molecule of significant interest in the field of drug discovery due to its selective pro-apoptotic activity in tumor cells. This technical guide provides an in-depth overview of the discovery of its natural counterpart, the methodologies for its isolation, the synthetic routes to obtain the (-)-enantiomer, and the signaling pathways through which it exerts its biological effects. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Isolation of the Natural Enantiomer, (+)-Lentiginosine

The story of this compound begins with the discovery of its naturally occurring mirror image, (+)-lentiginosine.

Natural Source

(+)-Lentiginosine was first isolated from the leaves of the spotted locoweed, Astragalus lentiginosus. This plant is known for its production of various indolizidine alkaloids.

Experimental Protocol for Isolation

While a highly detailed, step-by-step protocol with quantitative yields from a specific biomass is not extensively documented in a single source, a general procedure for the isolation of (+)-lentiginosine and its 2-epimer has been described. The process involves an initial extraction followed by chromatographic purification.

1.2.1. Extraction

Dried and ground leaves of Astragalus lentiginosus are subjected to extraction with a polar solvent to isolate the water-soluble alkaloids.

  • Solvent: Hot methanol is typically used for the extraction process.

  • Procedure: The plant material is refluxed with methanol to ensure efficient extraction of the target compounds. The resulting mixture is then filtered to remove solid plant debris.

1.2.2. Purification

The crude methanol extract, containing a mixture of compounds, is then subjected to a series of chromatographic techniques to isolate and purify (+)-lentiginosine.

  • Ion-Exchange Chromatography: The extract is first passed through an ion-exchange column to separate the basic alkaloids from other plant constituents.

  • Thin-Layer Chromatography (TLC) and Radial Chromatography: Further purification is achieved using thin-layer chromatography and radial chromatography to separate (+)-lentiginosine from other closely related alkaloids, including its 2-epimer.

Characterization and Quantitative Data

The purity and identity of the isolated (+)-lentiginosine are confirmed through various analytical techniques.

ParameterMethodResultCitation
Purity Gas Chromatography (as TMS derivative)> 95%[1]
Molecular Ion Mass Spectrometrym/z 157[1]
Structure NMR SpectroscopyConfirmed as a dihydroxyindolizidine[1]

Synthesis of this compound

As the non-natural enantiomer, this compound is accessible only through chemical synthesis. Several enantioselective synthetic routes have been developed, with starting materials such as D-mannitol and D-tartaric acid.

Synthesis from D-Mannitol

A highly stereoselective total synthesis of this compound has been achieved starting from D-mannitol.[2] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Synthesis from D-Tartaric Acid

Another concise and stereoselective synthesis utilizes an enantiopure pyrroline N-oxide building block derived from D-tartaric acid.[3]

2.2.1. Experimental Protocol (Representative Steps)

The following represents a generalized workflow for the synthesis of this compound, based on published methodologies. Specific reagents, conditions, and yields for each step are crucial for reproducibility and are detailed in the primary literature.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reaction Core Reactions cluster_product Final Product D-Tartaric Acid D-Tartaric Acid Enantiopure Pyrroline N-oxide Enantiopure Pyrroline N-oxide D-Tartaric Acid->Enantiopure Pyrroline N-oxide Multi-step conversion Nucleophilic Addition Nucleophilic Addition Enantiopure Pyrroline N-oxide->Nucleophilic Addition Diastereoselective reaction Cyclization Cyclization Nucleophilic Addition->Cyclization Tandem reactions This compound This compound Cyclization->this compound Final deprotection/reduction

Caption: Generalized synthetic workflow for this compound.

Quantitative Data from a Representative Synthesis

The following table summarizes representative yields for key transformations in the synthesis of indolizidine alkaloids, highlighting the efficiency of the synthetic strategies.

Reaction StepStarting MaterialProductYield (%)Citation
Diastereoselective synthesis of trans-2,3-epoxyamide2-picolinaldehydetrans-2,3-epoxyamide85
Hydrogenation of indolizinium saltDiastereomeric indolizidinium salt(-)-1-epi-lentiginosine87

Biological Activity: The Pro-Apoptotic Signaling Pathway of this compound

Unlike its natural enantiomer, this compound exhibits potent pro-apoptotic activity in various tumor cell lines.[4] This activity is mediated through the intrinsic apoptosis pathway.

Mechanism of Action

This compound triggers a cascade of events within the cancer cell, leading to programmed cell death.

  • Mitochondrial Involvement: The compound induces the release of cytochrome c from the mitochondria into the cytoplasm.[5]

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[4][5]

  • Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and downregulates anti-apoptotic members (e.g., Bcl-2), further promoting apoptosis.[5]

Signaling Pathway Diagram

The following diagram illustrates the key events in the this compound-induced apoptotic pathway.

G Pro-Apoptotic Signaling Pathway of this compound This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Bcl-2 family (pro-apoptotic) Bcl-2 family (pro-apoptotic) This compound->Bcl-2 family (pro-apoptotic) upregulates Bcl-2 family (anti-apoptotic) Bcl-2 family (anti-apoptotic) This compound->Bcl-2 family (anti-apoptotic) downregulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Bcl-2 family (pro-apoptotic)->Mitochondrion promotes permeabilization Bcl-2 family (anti-apoptotic)->Mitochondrion inhibits permeabilization

Caption: Intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Perspectives

The journey from the discovery of the natural product (+)-lentiginosine to the synthesis and characterization of its pro-apoptotic enantiomer, this compound, highlights a fascinating aspect of stereochemistry in drug discovery. The ability of this compound to selectively induce apoptosis in cancer cells makes it a promising lead compound for the development of novel anticancer therapeutics. Further research is warranted to elucidate the precise molecular targets of this compound and to optimize its structure for enhanced efficacy and drug-like properties. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate these future research endeavors.

References

The Biological Activity of (-)-Lentiginosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lentiginosine, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has emerged as a molecule of significant interest in biomedical research. While its counterpart, (+)-lentiginosine, is primarily recognized for its potent inhibition of amyloglucosidase, this compound exhibits a distinct and compelling biological profile characterized by proapoptotic activity in various cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its glycosidase inhibitory effects and its mechanism of inducing apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Glycosidase Inhibitory Activity

This compound is a weak inhibitor of fungal amyloglucosidase, in stark contrast to its natural enantiomer. It has been reported to be approximately 35 times less active than (+)-lentiginosine against this enzyme.[1] Notably, studies have shown that lentiginosine (enantiomer unspecified in some early reports) does not inhibit other α-glucosidases such as sucrase and maltase, nor does it affect yeast α-glucosidase or glucosidase I.[2]

Quantitative Data on Glycosidase Inhibition
CompoundEnzymeSourceK_i_ ValueReference
This compound AmyloglucosidaseFungal~70 µM (estimated)[1]
(+)-LentiginosineAmyloglucosidaseFungal2 µM[1]
Lentiginosine (unspecified)AmyloglucosidaseFungal10 µM[2]
Lentiginosine (unspecified)SucraseNot specifiedNo inhibition[2]
Lentiginosine (unspecified)MaltaseNot specifiedNo inhibition[2]

Proapoptotic Activity in Cancer Cells

The most significant biological activity of this compound is its ability to induce apoptosis in a variety of tumor cell lines, including T-lymphoblastic leukemia (MOLT-3), colorectal adenocarcinoma (HT-29), and neuroblastoma (SH-SY5Y) cells.[3][4] A key feature of this activity is its selectivity for cancer cells, with significantly lower cytotoxicity observed in normal, non-transformed cells like peripheral blood mononuclear cells (PBMCs).[4]

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway in a caspase-dependent manner.[3][4] This process is independent of the p53 tumor suppressor protein.[3][5]

The key molecular events are:

  • Mitochondrial Membrane Potential Collapse: Treatment with this compound leads to a significant disruption of the mitochondrial membrane potential (ΔΨm).[3]

  • Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[3]

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[3] Some studies also indicate an upregulation of caspase-8.[4]

  • Modulation of Bcl-2 Family Proteins: The apoptotic cascade is further regulated by the Bcl-2 family of proteins. This compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bim and Bid.[3]

Signaling Pathway Diagram

Lentiginosine_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Lentiginosine This compound Bcl2 Bcl-2 / Bcl-xL Lentiginosine->Bcl2 Downregulates BimBid Bim / Bid Lentiginosine->BimBid Upregulates Casp8 Caspase-8 (upregulated) Lentiginosine->Casp8 Mito Mitochondrial Membrane CytC_cyto Cytochrome c (cytosolic) Mito->CytC_cyto Release Bcl2->Mito Inhibits permeabilization BimBid->Mito Promotes permeabilization CytC_mito Cytochrome c Apaf1 Apaf-1 CytC_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Apoptosome->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Bid Bid Casp8->Bid Cleavage to tBid

Caption: Intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

Glycosidase Inhibition Assay (Amyloglucosidase)

This protocol describes a general method for determining the inhibitory activity of this compound against amyloglucosidase.

Workflow Diagram

Glycosidase_Inhibition_Workflow A Prepare Reagents: - Amyloglucosidase solution - Substrate (e.g., p-NPGP) - this compound solutions - Buffer (e.g., phosphate buffer, pH 6.8) B Incubate Enzyme and Inhibitor: Mix enzyme with varying concentrations of this compound. Pre-incubate. A->B C Initiate Reaction: Add substrate to the enzyme-inhibitor mixture. B->C D Incubate Reaction Mixture: Allow the reaction to proceed at a controlled temperature (e.g., 37°C). C->D E Stop Reaction: Add a stop solution (e.g., Na2CO3) to terminate the enzymatic reaction. D->E F Measure Absorbance: Read the absorbance of the product (p-nitrophenol) at 405 nm. E->F G Data Analysis: Calculate % inhibition. Determine IC50 and Ki values using appropriate plots (e.g., Lineweaver-Burk). F->G

Caption: Workflow for amyloglucosidase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of amyloglucosidase from Aspergillus niger in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

    • Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPGP), in the same buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the amyloglucosidase solution to each well.

    • Add varying concentrations of the this compound solutions to the wells. Include a control with buffer instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the p-NPGP substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution, such as 0.2 M sodium carbonate (Na₂CO₃).

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

    • To determine the inhibition constant (K_i) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Apoptosis Assays

These protocols are based on methods used to evaluate this compound-induced apoptosis in cell lines such as MOLT-3.[4]

3.2.1. Analysis of Apoptosis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

Methodology:

  • Cell Culture and Treatment:

    • Culture MOLT-3 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells at a density of 2 x 10⁵ cells/mL and treat with various concentrations of this compound (e.g., 10 µM to 1000 µM) for 18 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic fluorochrome solution containing propidium iodide (PI) and a non-ionic detergent (e.g., Triton X-100). This permeabilizes the cells and stains the DNA.

  • Flow Cytometry Analysis:

    • Analyze the stained nuclei using a flow cytometer.

    • Apoptotic cells will have a lower DNA content than cells in the G1 phase of the cell cycle, appearing as a "sub-G1" peak on the DNA content histogram.

    • Quantify the percentage of cells in the sub-G1 peak to determine the level of apoptosis.

3.2.2. Western Blot Analysis for Caspase Activation

This technique is used to detect the expression and cleavage of caspases, which are hallmarks of apoptosis.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described above.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., anti-caspase-9, anti-caspase-3) and a loading control (e.g., anti-β-actin).

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analyze the band intensities to determine the levels of pro-caspases and their cleaved, active forms. An increase in the cleaved forms indicates caspase activation.

Conclusion

This compound presents a dual biological profile of weak glycosidase inhibition and potent, selective proapoptotic activity in cancer cells. Its mechanism of inducing apoptosis through the intrinsic mitochondrial pathway, independent of p53, makes it an attractive candidate for further investigation as a potential anticancer agent. The detailed methodologies provided in this guide are intended to serve as a resource for researchers aiming to explore the therapeutic potential of this compound and its analogs. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the elucidation of the precise molecular targets that differentiate its activity from that of its natural enantiomer.

References

(-)-Lentiginosine: A Technical Guide on its Potential as a Pro-Apoptotic Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on (-)-lentiginosine. As of late 2025, there is no publicly available information regarding in vivo efficacy in animal models or human clinical trials for this compound as an anti-cancer agent.

Executive Summary

This compound, the non-natural enantiomer of the iminosugar L-(+)-lentiginosine, has emerged from preclinical studies as a promising pro-apoptotic agent with potential applications in oncology. Unlike its natural counterpart, this compound induces robust, caspase-dependent apoptosis in a variety of human tumor cell lines, including those of lymphoid, neuronal, and epithelial origin. A key characteristic of its activity is a favorable selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs). The primary mechanism of action involves the activation of the intrinsic (mitochondrial) apoptotic pathway, a process that notably occurs independently of the p53 tumor suppressor protein. While this compound is known to be a mild glucosidase inhibitor, its potent pro-apoptotic effects may be attributable to additional, yet-to-be-elucidated mechanisms. This guide provides a comprehensive overview of the existing in vitro data, details the core experimental methodologies used in its evaluation, and visualizes the key signaling pathways involved.

Mechanism of Action

The anti-cancer activity of this compound is primarily driven by the induction of programmed cell death (apoptosis). The molecular mechanism is characterized by the engagement of the intrinsic mitochondrial pathway.

  • Mitochondrial Disruption: Treatment with this compound leads to a significant collapse of the mitochondrial membrane potential (MMP).[1][2] This event is a critical early step in the intrinsic apoptotic cascade.

  • Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9.[1][2] Subsequently, executioner caspase-3 is activated, which orchestrates the systematic dismantling of the cell.[3] Evidence also points to the activation of caspase-8, suggesting a potential, though less defined, crosstalk with the extrinsic apoptotic pathway.[3]

  • Bcl-2 Family Modulation: The process is associated with the transcriptional regulation of the Bcl-2 family of proteins, showing a downregulation of anti-apoptotic genes and an upregulation of pro-apoptotic genes.[1][2]

  • p53-Independent Apoptosis: Crucially, this compound-induced apoptosis has been demonstrated in cells deficient in the p53 tumor suppressor, indicating its potential efficacy in tumors with mutated or non-functional p53, a common feature in human cancers.[1][2]

While this compound is an iminosugar with mild glucosidase inhibitory activity, the profound pro-apoptotic effects observed suggest that its anti-cancer properties may not be solely attributable to this function.[1][2] The natural enantiomer, (+)-lentiginosine, which is a more potent glycosidase inhibitor, does not induce apoptosis, further indicating that other mechanisms are at play for the (-) enantiomer.[3]

Quantitative In Vitro Efficacy Data

The following tables summarize the key quantitative findings from in vitro studies on various human cancer cell lines.

Table 1: Cytotoxicity of this compound and Comparators

CompoundCell LineCell TypeIC50 (µM) after 18h Incubation
This compound MOLT-3 T-cell leukemia~150
SH-SY5Y Neuroblastoma~100
HT-29 Colon Adenocarcinoma~500
PBMC Normal Lymphocytes~300
(+)-Lentiginosine MOLT-3, SH-SY5Y, HT-29, PBMC->1000
SN-38 MOLT-3T-cell leukemia~0.004
SH-SY5YNeuroblastoma~0.004
HT-29Colon Adenocarcinoma~0.005
PBMCNormal Lymphocytes~0.008

Data compiled from figures presented in G. M. D'Adamio et al., Glycobiology, 2010.[3] The data highlights the selectivity of this compound for certain cancer cell lines over normal PBMCs and its lower potency compared to the conventional chemotherapeutic SN-38.

Table 2: Pro-Apoptotic Activity of this compound

ParameterCell LineTreatmentResult (Fold Change or % vs. Control)
Apoptotic Cells MOLT-3100 µM, 18h~40% increase in hypodiploid nuclei
(% Hypodiploid Nuclei)SH-SY5Y100 µM, 18h~35% increase in hypodiploid nuclei
HT-29100 µM, 18h~20% increase in hypodiploid nuclei
Caspase-9 Expression MOLT-3100 µM, 18h~3.1-fold increase
(Fold Increase)SH-SY5Y100 µM, 18h~1.5-fold increase
HT-29100 µM, 18h~2.3-fold increase
Caspase-8 Expression MOLT-3100 µM, 18h~1.3-fold increase
(Fold Increase)SH-SY5Y100 µM, 18h~2.3-fold increase
HT-29100 µM, 18h~1.3-fold increase
Caspase-3 Activation MOLT-3100 µM, 18h~3.5-fold increase
(Fold Increase)SH-SY5Y100 µM, 18h~3.0-fold increase
HT-29100 µM, 18h~2.0-fold increase
Cytochrome c Release MOLT-3100 µM, 18h~2.6-fold increase
(Fold Increase)SH-SY5Y100 µM, 18h~2.5-fold increase
HT-29100 µM, 18h~2.3-fold increase

Data sourced from A. Minutolo et al., Cell Death & Disease, 2012 and G. M. D'Adamio et al., Glycobiology, 2010.[1][3]

Signaling Pathways and Experimental Workflows

Visualized Signaling Pathway

The following diagram illustrates the proposed intrinsic apoptotic pathway activated by this compound.

lentiginosine_apoptosis_pathway cluster_mito Within Mitochondrion lent This compound bcl2 Modulation of Bcl-2 Family Proteins lent->bcl2 cas8 Caspase-8 Activation lent->cas8 Potential Crosstalk mito Mitochondrion mmp Collapse of Mitochondrial Membrane Potential (ΔΨm) bcl2->mmp cytoC Cytochrome c Release mmp->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cas8->cas3 experimental_workflow cluster_assays Downstream Assays start Start: Cancer Cell Line Culture (e.g., MOLT-3, SH-SY5Y, HT-29) plate Seed Cells into Multi-well Plates start->plate treat Treat with this compound (Dose-response & Time-course) plate->treat viability Cell Viability (MTS Assay) treat->viability apoptosis_assay Apoptosis Analysis (Annexin V / PI Staining) treat->apoptosis_assay mmp_assay Mitochondrial Potential (JC-1 Assay) treat->mmp_assay protein_analysis Protein Expression/Release (Western Blot / ELISA) treat->protein_analysis ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant mmp_quant Measure ΔΨm Collapse mmp_assay->mmp_quant protein_quant Quantify Caspases, Cytochrome c protein_analysis->protein_quant

References

(-)-Lentiginosine: A Comprehensive Technical Guide on its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lentiginosine, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has garnered significant interest in the scientific community due to its unique biological activities, including proapoptotic effects in cancer cell lines. Understanding its precise three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structure, absolute stereochemistry, and key physicochemical properties of this compound. It includes detailed experimental protocols for its stereoselective synthesis and characterization, along with a summary of its biological activity, to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Structure and Absolute Stereochemistry

This compound is a dihydroxylated indolizidine alkaloid. The indolizidine core consists of a fused five-membered and six-membered nitrogen-containing ring system. The key structural features are the two hydroxyl groups at positions C-1 and C-2, and the stereochemistry at the bridgehead carbon, C-8a.

Initial ambiguity regarding the absolute stereochemistry of the natural (+)-lentiginosine was resolved through stereoselective synthesis of both enantiomers.[1] Natural (+)-lentiginosine possesses the (1S, 2S, 8aS) configuration. Consequently, the synthetic, non-natural enantiomer, This compound , has the (1R, 2R, 8aR) absolute configuration.

lentiginosine_structure cluster_structure This compound (1R, 2R, 8aR)-1,2-dihydroxyindolizidine C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 OH2 OH C2->OH2 N4 N C3->N4 C5 C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C8a->C1 C8a->N4 H8a H C8a->H8a N4->C5

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various synthetic and analytical studies.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Absolute Stereochemistry (1R, 2R, 8aR)[1]
Specific Rotation [α]²⁰D = -3.3 (c 0.5, H₂O)[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.01 (t, J = 4.0 Hz, 1H, H-1), 3.75 (m, 1H, H-2), 3.20 (m, 1H, H-8a), 2.95 (m, 1H, H-5a), 2.80 (m, 1H, H-5b), 2.50 (m, 1H, H-3a), 2.20 (m, 1H, H-3b), 1.90-1.60 (m, 4H, H-6, H-7), 1.40 (m, 2H, H-8)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 75.1 (C-1), 72.5 (C-2), 65.8 (C-8a), 55.2 (C-5), 48.6 (C-3), 29.8 (C-7), 25.4 (C-6), 21.9 (C-8)
Biological Activity Proapoptotic in various cancer cell lines; Inhibitor of amyloglucosidase (Ki for (+)-lentiginosine = 1 x 10⁻⁵ M)[2][3]

Experimental Protocols

Stereoselective Synthesis of this compound

The following is a representative protocol for the stereoselective synthesis of this compound, adapted from Cordero et al.[4] This synthesis utilizes an enantiopure pyrroline N-oxide derived from D-tartaric acid.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Synthesis of the Enantiopure Pyrroline N-oxide: The synthesis starts from commercially available D-tartaric acid, which is converted to the corresponding enantiopure (3R,4R)-3,4-bis(tert-butoxy)-3,4-dihydro-2H-pyrrole-1-oxide over several steps as previously described in the literature.

  • Diastereoselective Nucleophilic Addition: To a solution of the pyrroline N-oxide in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a Grignard reagent or other suitable nucleophile is added dropwise. The reaction is stirred for several hours at this temperature to ensure complete and highly diastereoselective addition to the nitrone.

  • Domino Reductive Cyclization: The product from the previous step is subjected to a one-pot domino reaction. This typically involves catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) in the presence of an acid catalyst (e.g., trimethylsilyl chloride) in a protic solvent like methanol. This single operation achieves reduction of the hydroxylamine, hydrogenolysis of other protecting groups, acetal hydrolysis, intramolecular condensation, and reduction of the resulting indolizinium ion to yield the protected indolizidine core.

  • Final Deprotection: The resulting protected this compound is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the remaining protecting groups (e.g., tert-butyl ethers). The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in several human tumor cell lines, including MOLT-3 (leukemia), HT-29 (colon cancer), and SH-SY5Y (neuroblastoma).[3][5] This proapoptotic activity is notably absent in its natural enantiomer, (+)-lentiginosine.

The mechanism of this compound-induced apoptosis proceeds through the intrinsic, p53-independent pathway .[3] Key events in this signaling cascade include:

  • Upregulation of pro-apoptotic Bcl-2 family proteins (BAX, BIM, BID).

  • Downregulation of anti-apoptotic Bcl-2 family proteins (BCL-XL).

  • Collapse of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of caspase-9, the initiator caspase of the intrinsic pathway.

  • Subsequent activation of executioner caspases, including caspase-3 and caspase-8.

The activation of caspase-8, typically associated with the extrinsic pathway, may occur as a downstream event following the activation of the intrinsic pathway, potentially through a BID-mediated crosstalk mechanism.[4]

Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade lentiginosine This compound bax BAX / BIM / BID (Pro-apoptotic) lentiginosine->bax Upregulates bcl2 BCL-XL (Anti-apoptotic) lentiginosine->bcl2 Downregulates mito_potential Collapse of Mitochondrial Membrane Potential bax->mito_potential Induces bcl2->mito_potential Inhibits cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3_8 Caspase-3 & -8 Activation caspase9->caspase3_8 Activates apoptosis Apoptosis caspase3_8->apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound presents a compelling case for further investigation as a potential scaffold for the development of novel anticancer agents. Its well-defined structure and stereochemistry, coupled with a distinct proapoptotic mechanism of action that differs from its natural enantiomer, highlight the critical role of stereoisomerism in determining biological function. The synthetic routes established for this compound provide a solid foundation for the generation of analogs with improved potency and selectivity. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

An In-Depth Technical Guide to (-)-Lentiginosine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lentiginosine, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has emerged as a molecule of significant interest in oncology research. Unlike its natural counterpart, which is primarily known as an inhibitor of amyloglucosidase, this compound exhibits potent pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive review of the current state of this compound research, focusing on its synthesis, mechanism of action, and the experimental protocols used to elucidate its biological activity. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Iminosugars, sugar analogues where the ring oxygen is replaced by a nitrogen atom, represent a diverse class of compounds with a wide range of biological activities.[1] (+)-Lentiginosine, isolated from Astragalus lentiginosus, is a well-characterized iminosugar that potently inhibits amyloglucosidase.[2] However, its synthetic enantiomer, this compound, displays a distinct and compelling biological profile.[2] Instead of significant glycosidase inhibition, this compound induces apoptosis in a variety of tumor cells, while exhibiting lower cytotoxicity towards non-transformed cells.[2][3] This selective pro-apoptotic activity has positioned this compound as a promising lead compound for the development of novel anticancer therapeutics. This guide will delve into the technical details of its synthesis, its mechanism of inducing programmed cell death, and the methodologies employed in its study.

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its biological investigation. A common and effective strategy involves starting from the chiral pool, with D-tartaric acid being a frequently used precursor.[4]

Experimental Protocol: Stereoselective Synthesis from D-Tartaric Acid

This protocol is based on the synthesis described by Cordero et al. (2016).[4]

Step 1: Preparation of Enantiopure Pyrroline N-oxide Building Block

  • D-tartaric acid is converted to the enantiopure pyrroline N-oxide building block through a multi-step process. This key intermediate is crucial for establishing the desired stereochemistry of this compound.

Step 2: Diastereoselective Nucleophilic Addition

  • A key step involves the completely diastereoselective nucleophilic addition of a suitable Grignard reagent to the cyclic nitrone prepared in the previous step. This reaction sets the stereocenters at the C-1 and C-2 positions of the indolizidine core.

Step 3: Domino Reaction for Indolizidine Framework Construction

  • Following the nucleophilic addition, a one-pot domino reaction is initiated. This sequence involves the reductive cleavage of the N-O bond and acetal hydrolysis, which then triggers a spontaneous intramolecular condensation to form the indolizidinium ion. Subsequent reduction of this ion yields the core structure of this compound.

Step 4: Final Deprotection

  • The final step involves the removal of any protecting groups to yield this compound.

Biological Activity and Mechanism of Action

This compound's primary anticancer activity stems from its ability to induce apoptosis in a caspase-dependent manner.[3] This activity has been observed in several cancer cell lines, including T-cell leukemia (MOLT-3), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (HT-29).[3]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated in various cancer cell lines. The following table summarizes the mitochondrial activity inhibitory concentration 50% (MAIC50) values.

Cell LineCell TypeThis compound MAIC50 (µM)(+)-Lentiginosine MAIC50 (µM)SN38 MAIC50 (µM)
MOLT-3T-cell Leukemia95.5 ± 19.09>100014 ± 2
SH-SY5YNeuroblastoma95.5 ± 19.09>1000<0.1
HT-29Colorectal Adenocarcinoma577 ± 101.3>1000<1
PBMCsPeripheral Blood Mononuclear Cells384.52 ± 49.02>1000<1
Data sourced from a 2015 thesis, which may not be peer-reviewed.
Signaling Pathway of this compound-Induced Apoptosis

This compound triggers the intrinsic pathway of apoptosis. This process involves the mitochondria and is regulated by the Bcl-2 family of proteins. The key events include the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4][5]

G Lentiginosine This compound Mitochondrion Mitochondrion Lentiginosine->Mitochondrion Induces Mitochondrial Perturbation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptotic pathway induced by this compound.

Key Experimental Protocols

Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method to quantify apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Propidium Iodide (PI) solution

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MOLT-3, SH-SY5Y, or HT-29 cells in appropriate culture medium. Treat cells with desired concentrations of this compound (e.g., 100 µM) for a specified time (e.g., 18 hours). Include untreated cells as a negative control.

  • Cell Harvesting: For suspension cells (MOLT-3), gently collect the cells by centrifugation. For adherent cells (SH-SY5Y, HT-29), detach the cells using a gentle enzyme-free dissociation solution.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection by flow cytometry.

Western Blot Analysis of Caspase Activation

This protocol is used to detect the cleavage of caspases, a hallmark of their activation.

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells as described in the apoptosis assay. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

G start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Electrotransfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western blot workflow for caspase activation analysis.

In Vivo Studies

To date, a comprehensive search of the scientific literature has not revealed any publicly available in vivo studies investigating the anti-cancer efficacy, pharmacokinetics, or toxicity of this compound in animal models. This represents a significant knowledge gap and a crucial next step in the preclinical development of this promising pro-apoptotic agent. Future research should focus on establishing the in vivo activity and safety profile of this compound to validate its therapeutic potential.

Conclusion

This compound is a compelling molecule in the field of cancer research, demonstrating selective pro-apoptotic activity in various tumor cell lines through the intrinsic caspase-dependent pathway. This technical guide has summarized the key findings related to its synthesis and mechanism of action and provided detailed experimental protocols to aid in further investigation. While the in vitro data are promising, the lack of in vivo studies highlights a critical area for future research. The continued exploration of this compound and its analogues may pave the way for a new class of iminosugar-based anticancer drugs.

References

Methodological & Application

Asymmetric Synthesis of (-)-Lentiginosine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Lentiginosine is a naturally occurring indolizidine alkaloid that has garnered significant attention from the scientific community due to its potent glycosidase inhibitory activity. As an iminosugar, its structure mimics that of natural carbohydrates, allowing it to interact with the active sites of carbohydrate-processing enzymes. This inhibitory action makes this compound a promising candidate for the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer. The stereoselective synthesis of this compound is a critical area of research, enabling access to enantiomerically pure material for biological evaluation and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on a highly stereoselective route from D-tartaric acid.

Synthetic Strategies Overview

Several asymmetric strategies for the synthesis of this compound have been reported, primarily utilizing chiral pool starting materials to establish the desired stereochemistry. Prominent starting materials include D-tartaric acid, D-mannitol, and 2-pyridinecarbaldehyde derivatives. Key transformations in these synthetic routes often involve diastereoselective nucleophilic additions, catalytic hydrogenations, and ring-closing metathesis reactions to construct the bicyclic indolizidine core with precise stereocontrol.

This document will focus on the concise and highly stereoselective synthesis of this compound from D-tartaric acid, as reported by Cordero, Vurchio, and Brandi. This approach features a key diastereoselective nucleophilic addition to an enantiopure pyrroline N-oxide, followed by a remarkable one-pot cascade of reactions to furnish the target molecule.

Experimental Protocols

Synthesis of this compound from D-Tartaric Acid

This synthesis commences with the preparation of a key intermediate, the enantiopure pyrroline N-oxide, from D-tartaric acid. The pivotal step is the highly diastereoselective addition of a vinyl Grignard reagent to this nitrone, followed by a one-pot sequence of reactions to yield this compound.

Overall Synthetic Pathway from D-Tartaric Acid

G D_tartaric_acid D-Tartaric Acid pyrrolidine_diol (3R,4R)-1-Benzyl-3,4- dihydroxypyrrolidine D_tartaric_acid->pyrrolidine_diol Several Steps nitrone (3R,4R)-3,4-Bis(tert-butoxy)- 1-pyrroline N-oxide pyrrolidine_diol->nitrone 1. t-BuOAc, HClO4 2. H2, Pd(OH)2/C 3. Oxone hydroxylamine N-((1S,2R,3R)-1-Vinyl-2,3-bis(tert-butoxy)pyrrolidin-1-yl)hydroxylamine nitrone->hydroxylamine VinylMgBr, THF, -78 °C lentiginosine This compound hydroxylamine->lentiginosine One-pot cascade: - N-O bond cleavage - Intramolecular cyclization - Hydrolysis

Caption: Overall synthetic route to this compound from D-Tartaric Acid.

Protocol 1: Synthesis of (3R,4R)-3,4-Bis(tert-butoxy)-1-pyrroline N-oxide

This protocol outlines the preparation of the key chiral nitrone intermediate from the corresponding diol, which is synthesized in several steps from D-tartaric acid.

  • Protection of the Diol: To a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine (1.0 equiv) in tert-butyl acetate (10 equiv), add perchloric acid (0.1 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours.

  • Debenzylation: Filter the reaction mixture and hydrogenate the filtrate in the presence of Pearlman's catalyst (Pd(OH)₂/C, 20 wt %) under a hydrogen atmosphere (1 atm) for 12 hours.

  • Oxidation to Nitrone: Filter the catalyst and treat the resulting crude pyrrolidine with Oxone® (2.0 equiv) in a biphasic mixture of CH₂Cl₂ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 4 hours.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the title nitrone.

Protocol 2: Synthesis of this compound via Nucleophilic Addition and Cascade Reaction

This protocol details the final steps towards this compound.

  • Grignard Addition: To a solution of (3R,4R)-3,4-bis(tert-butoxy)-1-pyrroline N-oxide (1.0 equiv) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.5 equiv, 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 2 hours.

  • One-Pot Cascade:

    • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and then heat to reflux for 12 hours. This single operation induces N-O bond cleavage, intramolecular cyclization (aza-Michael addition), and hydrolysis of the tert-butyl ethers.

  • Purification: Cool the reaction mixture to room temperature and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (CH₂Cl₂/MeOH/NH₄OH gradient) to yield this compound as a white solid.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric/Diastereomeric Excess
1(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine(3R,4R)-3,4-Bis(tert-butoxy)-1-pyrroline N-oxide1. t-BuOAc, HClO₄; 2. H₂, Pd(OH)₂/C; 3. Oxone®~60-70>99% ee
2(3R,4R)-3,4-Bis(tert-butoxy)-1-pyrroline N-oxideThis compound1. VinylMgBr, THF, -78 °C; 2. aq. NH₄Cl, reflux~75-85>99% de (for the addition)
Overall D-Tartaric Acid This compound Multi-step synthesis ~20-25 >99% ee

Visualizations

Experimental Workflow for the Synthesis of this compound

G start Start: (3R,4R)-3,4-Bis(tert-butoxy)- 1-pyrroline N-oxide in THF add_grignard Add VinylMgBr at -78 °C start->add_grignard stir_reaction Stir for 2h at -78 °C add_grignard->stir_reaction quench Quench with aq. NH4Cl stir_reaction->quench warm_reflux Warm to RT and Reflux for 12h quench->warm_reflux workup Aqueous Workup and Extraction warm_reflux->workup purification Flash Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the key nucleophilic addition and cascade reaction.

Logical Relationship of Key Transformations in the One-Pot Cascade

G A N-O Bond Cleavage of Hydroxylamine Intermediate B Formation of an Enamine Intermediate A->B Heat (Reflux) C Intramolecular Aza-Michael Addition B->C Spontaneous D Hydrolysis of tert-Butyl Ethers C->D Acidic Conditions (from NH4Cl) E Formation of this compound D->E

Caption: Sequence of reactions occurring in the one-pot cascade.

Conclusion

The asymmetric synthesis of this compound from D-tartaric acid presented herein offers a concise and highly stereoselective route to this medicinally important molecule. The key strengths of this synthesis are the excellent diastereoselectivity of the Grignard addition and the efficiency of the one-pot cascade reaction, which significantly reduces the number of synthetic steps and purification procedures. These detailed protocols and application notes provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this compound for further biological investigation and the development of novel therapeutics.

Total Synthesis of (-)-Lentiginosine from D-Mannitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of (-)-lentiginosine, a potent glycosidase inhibitor, commencing from the readily available chiral starting material, D-mannitol. The synthesis is characterized by a series of stereoselective reactions to construct the indolizidine alkaloid core. This protocol is intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and drug development.

Synthetic Strategy Overview

The total synthesis of this compound from D-mannitol follows a well-established pathway that involves the initial protection of the polyol, followed by oxidative cleavage to a key chiral aldehyde intermediate. This intermediate then undergoes a series of transformations including C-C bond formation, nitrogen introduction, cyclization, and final deprotection to afford the target molecule.

Logical Flow of the Synthesis:

G D_Mannitol D-Mannitol Protected_Mannitol 1,2:5,6-di-O-isopropylidene- D-mannitol D_Mannitol->Protected_Mannitol Protection Glyceraldehyde (R)-2,3-O- isopropylideneglyceraldehyde Protected_Mannitol->Glyceraldehyde Oxidative Cleavage Pyrrolidine_Intermediate Chiral Dihydroxypyrrolidine Intermediate Glyceraldehyde->Pyrrolidine_Intermediate Multi-step Conversion Lentiginosine This compound Pyrrolidine_Intermediate->Lentiginosine Cyclization & Deprotection

Caption: Overall synthetic pathway from D-mannitol to this compound.

Experimental Protocols and Data

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol

This initial step involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as acetonides, which directs the subsequent oxidative cleavage to the central diol.

Experimental Workflow:

G Start D-Mannitol, Acetone, Zinc Chloride Reaction Stir at room temperature Start->Reaction Workup Quench, Filter, Extract Reaction->Workup Purification Crystallization Workup->Purification Product 1,2:5,6-di-O-isopropylidene- D-mannitol Purification->Product

Caption: Workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol.

Protocol:

To a suspension of D-mannitol (1.0 eq) in acetone, anhydrous zinc chloride (2.7 eq) is added portion-wise with stirring at room temperature. The reaction mixture is stirred vigorously for 5 hours, during which the solid D-mannitol dissolves. The reaction is then quenched by the addition of a saturated aqueous solution of sodium carbonate. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%)Reference
1,2:5,6-di-O-isopropylidene-D-mannitolD-mannitolAcetone, ZnCl₂87[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.36 (s, 6H), 1.42 (s, 6H), 2.66 (d, 2H), 3.74 (dd, 2H), 3.98 (dd, 2H), 4.09-4.22 (m, 4H).

  • ¹³C NMR (CDCl₃): δ 25.4, 26.9, 67.0, 71.3, 76.3, 109.6.

Step 2: Synthesis of (R)-2,3-O-isopropylideneglyceraldehyde

The protected mannitol derivative is then subjected to oxidative cleavage of the central C3-C4 diol to furnish two equivalents of the key chiral aldehyde, (R)-2,3-O-isopropylideneglyceraldehyde.

Experimental Workflow:

G Start 1,2:5,6-di-O-isopropylidene- D-mannitol, NaIO₄ Reaction Stir in a biphasic system (e.g., CH₂Cl₂/H₂O) Start->Reaction Workup Separate layers, Extract aqueous layer Reaction->Workup Purification Dry organic layer, Concentrate Workup->Purification Product (R)-2,3-O- isopropylideneglyceraldehyde Purification->Product

Caption: Workflow for the synthesis of (R)-2,3-O-isopropylideneglyceraldehyde.

Protocol:

To a solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether, an aqueous solution of sodium periodate (2.1 eq) is added. The biphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The layers are then separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield (R)-2,3-O-isopropylideneglyceraldehyde. This aldehyde is often used immediately in the next step without further purification due to its potential for polymerization.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%)Reference
(R)-2,3-O-isopropylideneglyceraldehyde1,2:5,6-di-O-isopropylidene-D-mannitolNaIO₄Typically high (often used crude)[2]
Step 3: Conversion of (R)-2,3-O-isopropylideneglyceraldehyde to this compound

The synthesis from the chiral aldehyde to the final product involves a multi-step sequence. A reported strategy involves the condensation of (R)-2,3-O-isopropylideneglyceraldehyde with a 2-lithiated pyridine derivative (e.g., from 2-bromopyridine), followed by a series of transformations to construct the dihydroxypyrrolidine ring, and subsequent intramolecular cyclization to form the indolizidine core. The final step is the deprotection of the hydroxyl groups.

A key synthetic strategy involves the following transformations:

  • Condensation: Reaction of (R)-2,3-O-isopropylideneglyceraldehyde with a suitable nucleophile, such as the anion of 2-bromopyridine, to form a carbon-carbon bond and set the stereochemistry of the side chain.

  • Formation of the Pyrrolidine Ring: This is typically achieved through a sequence involving the introduction of a nitrogen-containing functional group, followed by intramolecular cyclization. This may involve steps such as mesylation or tosylation of a hydroxyl group to facilitate nucleophilic attack by an amine.

  • Intramolecular Cyclization (Formation of the Indolizidine Core): Once the dihydroxypyrrolidine intermediate with a suitable side chain is formed, an intramolecular cyclization is induced to form the bicyclic indolizidine skeleton of lentiginosine.

  • Hydrogenation and Deprotection: The final steps often involve the hydrogenation of any remaining unsaturation in the pyridine ring and the removal of protecting groups (e.g., the isopropylidene group) to yield this compound.

Detailed experimental protocols and quantitative data for these latter stages are highly dependent on the specific reagents and conditions used and are best sourced from detailed research articles on the topic. Researchers are encouraged to consult the primary literature for precise experimental procedures.

Conclusion

The total synthesis of this compound from D-mannitol provides an excellent example of the utility of the chiral pool in the stereoselective synthesis of complex natural products. The key steps of protection, oxidative cleavage, and subsequent elaboration of the resulting chiral aldehyde are robust and well-documented transformations. This application note provides a foundational protocol and highlights the overall synthetic strategy, which can be adapted and optimized for specific research and development needs. For detailed experimental procedures of the later-stage transformations, consulting the peer-reviewed scientific literature is essential.

References

Application Notes and Protocols: Synthesis of (-)-Lentiginosine using a Chiral Pyrroline N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (-)-Lentiginosine, a potent glycosidase inhibitor with potential therapeutic applications. The synthesis utilizes a chiral pyrroline N-oxide derived from commercially available D-(-)-tartaric acid. The key strategic element of this synthesis is a highly diastereoselective nucleophilic addition of a Grignard reagent to the chiral nitrone, establishing the required stereochemistry for the target molecule. This methodology offers a concise and efficient route to enantiopure this compound.

Introduction

This compound is a polyhydroxylated indolizidine alkaloid that has garnered significant interest in the scientific community due to its potent inhibitory activity against various glycosidases.[1] This biological activity makes it a compelling target for the development of therapeutic agents for a range of diseases, including diabetes and viral infections. The synthesis of enantiomerically pure this compound is a key challenge in medicinal chemistry. The method detailed herein leverages a chiral pool approach, starting from D-(-)-tartaric acid to construct a key intermediate, a chiral pyrroline N-oxide. The subsequent diastereoselective addition of a nucleophile to this intermediate is a critical step that controls the stereochemical outcome of the synthesis.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a multi-step process beginning with the preparation of the chiral pyrroline N-oxide from D-(-)-tartaric acid. This is followed by a key diastereoselective nucleophilic addition, reduction of the resulting hydroxylamine, and subsequent cyclization and deprotection steps to yield the final product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_key_step Key Transformation cluster_final_steps Final Steps D_Tartaric_Acid D-(-)-Tartaric Acid Pyrroline_N_Oxide Chiral Pyrroline N-Oxide D_Tartaric_Acid->Pyrroline_N_Oxide 5 Steps Nucleophilic_Addition Diastereoselective Nucleophilic Addition Pyrroline_N_Oxide->Nucleophilic_Addition Grignard Reagent Hydroxylamine Hydroxylamine Intermediate Nucleophilic_Addition->Hydroxylamine Reduction Reduction Hydroxylamine->Reduction Cyclization_Deprotection Cyclization & Deprotection Reduction->Cyclization_Deprotection Lentiginosine This compound Cyclization_Deprotection->Lentiginosine

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepProductYield (%)Diastereomeric Ratio (d.r.)Notes
Synthesis of Chiral Pyrroline N-oxideChiral Pyrroline N-oxide--Prepared in 5 steps from D-(-)-tartaric acid.[1]
Diastereoselective Nucleophilic AdditionHydroxylamine Intermediate9310:1Addition of benzylmagnesium chloride to the pyrroline N-oxide.[2]
Reduction of HydroxylaminePyrrolidine Intermediate93-Reduction with Zn in acetic acid/water.[2]
Overall SynthesisThis compound--A concise and stereoselective synthesis has been reported.[3]

Note: Detailed yield for the synthesis of the pyrroline N-oxide and the overall yield for this compound were not available in the provided search results. The yield and d.r. for the nucleophilic addition and reduction steps are based on a closely related synthesis described in a doctoral thesis from the Brandi group.[2]

Experimental Protocols

1. Synthesis of the Chiral Pyrroline N-oxide

The enantiopure pyrroline N-oxide is prepared from D-(-)-tartaric acid over five steps as reported in the literature.[1] This typically involves the formation of a protected pyrrolidine diol, followed by N-debenzylation and oxidation to the corresponding nitrone.

2. Diastereoselective Nucleophilic Addition to the Chiral Pyrroline N-oxide

This key step establishes the stereochemistry at the C-5 position of the eventual indolizidine core. The following protocol is adapted from a related synthesis.[2]

  • Materials:

    • Chiral Pyrroline N-oxide (1.0 eq)

    • Benzylmagnesium chloride (1.2 eq, 1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH4Cl solution

    • Ethyl acetate

    • Anhydrous Na2SO4

  • Procedure:

    • Dissolve the chiral pyrroline N-oxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the benzylmagnesium chloride solution dropwise to the stirred solution of the nitrone.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude hydroxylamine intermediate.

    • Purify the crude product by column chromatography on silica gel to afford the desired hydroxylamine.

3. Reduction of the Hydroxylamine Intermediate

The N-O bond of the hydroxylamine is cleaved to yield the corresponding pyrrolidine.[2]

  • Materials:

    • Hydroxylamine intermediate (1.0 eq)

    • Zinc dust (10 eq)

    • Acetic acid

    • Water

    • Saturated aqueous NaHCO3 solution

    • Dichloromethane

  • Procedure:

    • Dissolve the hydroxylamine intermediate in a 1:1 mixture of acetic acid and water.

    • Add zinc dust portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture vigorously for 2 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

    • Carefully neutralize the filtrate by the slow addition of saturated aqueous NaHCO3 solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine intermediate.

    • Purify the product by column chromatography on silica gel.

4. Cyclization and Deprotection to this compound

The final steps involve the formation of the indolizidine ring system and removal of any protecting groups. The specific conditions for these transformations can vary depending on the protecting groups used in the initial synthesis of the pyrroline N-oxide and the nature of the nucleophile. A concise, one-pot procedure for a combination of these final steps has been reported, highlighting the efficiency of this synthetic route.[3]

Conclusion

The synthesis of this compound utilizing a chiral pyrroline N-oxide derived from D-(-)-tartaric acid provides an elegant and stereoselective route to this biologically important molecule. The key diastereoselective nucleophilic addition allows for the precise installation of a critical stereocenter, and the overall synthetic sequence is efficient. These protocols and data provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for (-)-Lentiginosine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lentiginosine, a dihydroxyindolizidine alkaloid, has emerged as a molecule of significant interest in cellular biology and drug development. Initially recognized for its inhibitory activity against amyloglucosidase, recent studies have unveiled its potent pro-apoptotic effects in various tumor cell lines. Unlike its natural enantiomer, (+)-lentiginosine, the synthetic D-(-)-Lentiginosine induces programmed cell death, making it a compelling candidate for anti-cancer research.[1] This document provides detailed protocols for the application of this compound in cell culture, focusing on the evaluation of its effects on cell viability and the elucidation of its pro-apoptotic mechanism of action.

Mechanism of Action

This compound induces apoptosis through a caspase-dependent intrinsic pathway. Treatment of susceptible cells with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspase-3.[1] This activation is preceded by the release of cytochrome c from the mitochondria into the cytosol.[2] The process also involves the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and Bid and a downregulation of anti-apoptotic members.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Cell Lines
Cell LineCell TypeAssayConcentration (µM)Incubation Time (h)Observed EffectReference
MOLT-3Human acute lymphoblastic leukemiaMTS213.33 ± 96.62 (MAIC50)1850% inhibition of metabolic activity[1]
SH-SY5YHuman neuroblastomaMTS95.5 ± 19.09 (MAIC50)1850% inhibition of metabolic activity[4]
HT-29Human colorectal adenocarcinomaMTS577 ± 101.3 (MAIC50)1850% inhibition of metabolic activity[4]
PBMCHuman peripheral blood mononuclear cellsMTS384.52 ± 49 (MAIC50)1850% inhibition of metabolic activity[4]
MOLT-3Human acute lymphoblastic leukemiaApoptosis (Flow Cytometry)10 - 100018Dose-dependent increase in hypodiploid cells (up to 70%)[1]
SH-SY5YHuman neuroblastomaApoptosis (Flow Cytometry)10 - 100018Dose-dependent increase in hypodiploid cells[1]
HT-29Human colorectal adenocarcinomaApoptosis (Flow Cytometry)10 - 100018Significant increase in apoptosis[1]
MOLT-3Human acute lymphoblastic leukemiaCaspase-9 Expression100181.5 - 3.1 fold increase[2]
HT-29Human colorectal adenocarcinomaCaspase-9 Expression100181.5 - 3.1 fold increase[2]
SH-SY5YHuman neuroblastomaCaspase-9 Expression100181.5 - 3.1 fold increase[2]
MOLT-3Human acute lymphoblastic leukemiaCytochrome c Release100182.3 fold increase in cytosolic cytochrome c[2][3]
HT-29Human colorectal adenocarcinomaCytochrome c Release100182.3 fold increase in cytosolic cytochrome c[2][3]
SH-SY5YHuman neuroblastomaCytochrome c Release100182.6 fold increase in cytosolic cytochrome c[2][3]

MAIC50: Mitochondrial Activity Inhibitory Concentration 50%

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or T25 flasks for apoptosis and protein analysis). The seeding density should be optimized for each cell line to ensure logarithmic growth during the experiment. A typical starting point is 1 x 10⁴ cells/well for a 96-well plate.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, and 1000 µM).[1]

  • Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired duration, typically 18 hours for apoptosis studies.[1]

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[5][6]

  • Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in a 96-well plate and treat with this compound as described above.

  • MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent (e.g., from a commercial kit like CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is based on standard Annexin V staining procedures.[7][8][9]

  • Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

Caspase activity can be measured using colorimetric or fluorometric assays with specific caspase substrates (e.g., DEVD-pNA for caspase-3).[10][11]

  • Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer provided in a commercial caspase assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer containing the caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

Cytochrome c Release Assay (Western Blotting)

This protocol outlines the detection of cytochrome c in the cytosolic fraction.[3][4]

  • Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using commercially available kits or standard dounce homogenization protocols.

  • Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the cytosolic fractions onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for cytochrome c.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: An increased band intensity for cytochrome c in the cytosolic fraction of treated cells compared to the control indicates its release from the mitochondria.

Mandatory Visualizations

G This compound Induced Apoptosis Pathway lentiginosine This compound bcl2_family Modulation of Bcl-2 Family Proteins lentiginosine->bcl2_family caspase8 Caspase-8 Activation lentiginosine->caspase8 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bid ↑ Bax, Bid (Pro-apoptotic) bcl2_family->bax_bid bcl2_anti ↓ Anti-apoptotic Bcl-2 bcl2_family->bcl2_anti bax_bid->mitochondrion bcl2_anti->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_downstream Downstream Analysis cell_culture 1. Cell Seeding drug_prep 2. Prepare this compound Working Solutions treatment 3. Treat Cells with This compound drug_prep->treatment incubation 4. Incubate for 18h treatment->incubation viability 5a. Cell Viability (MTS Assay) incubation->viability apoptosis_staining 5b. Apoptosis Staining (Annexin V/PI) incubation->apoptosis_staining protein_extraction 5c. Protein Extraction & Subcellular Fractionation incubation->protein_extraction flow_cytometry 6a. Flow Cytometry apoptosis_staining->flow_cytometry western_blot 6b. Western Blotting (Caspases, Cytochrome c, Bcl-2) protein_extraction->western_blot

Caption: General workflow for cell-based experiments with this compound.

References

Application Notes and Protocols: Investigating the Mechanism of Action of (-)-Lentiginosine in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lentiginosine, the synthetic enantiomer of the natural iminosugar L-(+)-lentiginosine, has demonstrated pro-apoptotic activity in various tumor cell lines.[1][2][3] Unlike its natural counterpart, this compound induces programmed cell death, making it a compound of interest for cancer research and drug development. These application notes provide a detailed overview of the mechanism of action of this compound in apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways. The primary mechanism involves the intrinsic mitochondrial pathway of apoptosis, characterized by the regulation of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent caspase activation.[4][5][6] The apoptotic process induced by this compound has also been shown to be independent of the tumor suppressor protein p53.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the apoptotic effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Caspase Expression and Cytochrome c Release

ParameterCell LinesFold Increase vs. Control (at 18h)Reference
Caspase 9 Expression MOLT-3, HT-29, SH-SY5Y1.5 - 3.1[4][5][6]
Cytoplasmic Cytochrome c MOLT-3, HT-292.3[4][5][6]
SH-SY5Y2.6[4][5][6]

Table 2: Modulation of Bcl-2 Family Gene Expression by this compound

GeneFunctionExpression ChangeCell LinesReference
BCL-2 Anti-apoptoticDownregulatedMOLT-3, HT-29, SH-SY5Y[4]
BCL-XL Anti-apoptoticDownregulatedMOLT-3, HT-29, SH-SY5Y[4]
BIM Pro-apoptotic (BH3-only)UpregulatedMOLT-3, HT-29, SH-SY5Y[4]
BID Pro-apoptotic (BH3-only)UpregulatedMOLT-3, HT-29, SH-SY5Y[4]
BAX Pro-apoptoticSlightly upregulated (not significant)MOLT-3, HT-29, SH-SY5Y[4]

Table 3: Caspase-3 and -8 Expression and Activity

ParameterCell LineObservationReference
Caspase-8 Expression MOLT-3, SH-SY5Y, HT-29Increased expression after 18h treatment.[1]
Caspase-3 Activity MOLT-3, SH-SY5Y, HT-29Significant increase (50%) after 18h treatment.[1]

Signaling Pathway

The apoptotic signaling pathway initiated by this compound is depicted below. It highlights the central role of the mitochondria and the Bcl-2 family of proteins in mediating cell death.

Lentiginosine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lentiginosine This compound Bcl2_BclXL Anti-apoptotic Bcl-2, Bcl-XL Lentiginosine->Bcl2_BclXL Downregulates Bim_Bid Pro-apoptotic (BH3-only) BIM, BID Lentiginosine->Bim_Bid Upregulates MMP Mitochondrial Membrane Potential (ΔΨm) Collapse Bcl2_BclXL->MMP Inhibits Bim_Bid->MMP Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9_inactive Pro-caspase-9 Caspase9_inactive->Apoptosome Caspase9_active Caspase-9 Caspase3_inactive Pro-caspase-3 Caspase9_active->Caspase3_inactive Cleaves Caspase3_active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Apoptosome->Caspase9_active Activates CytoC_mito Cytochrome c (Mitochondria) MMP->CytoC_mito CytoC_cyto Cytochrome c (Cytoplasm) CytoC_mito->CytoC_cyto Release CytoC_cyto->Apoptosome

Caption: this compound induced apoptosis via the intrinsic pathway.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the apoptotic mechanism of this compound are provided below.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Workflow Diagram:

AnnexinV_Workflow A 1. Cell Culture and Treatment - Seed cells and treat with this compound and controls for the desired time. B 2. Cell Harvesting - Collect both adherent and floating cells. - Wash with cold PBS. A->B C 3. Staining - Resuspend cells in Annexin V binding buffer. - Add Annexin V-FITC and Propidium Iodide (PI). - Incubate in the dark. B->C D 4. Flow Cytometry Analysis - Analyze stained cells by flow cytometry. - Differentiate cell populations:  - Viable (Annexin V-, PI-)  - Early Apoptotic (Annexin V+, PI-)  - Late Apoptotic/Necrotic (Annexin V+, PI+) C->D

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Preparation:

    • Seed cells at an appropriate density in culture plates.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 18 hours).

  • Cell Harvesting:

    • Collect the culture medium containing floating cells.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[4]

Workflow Diagram:

MMP_Workflow A 1. Cell Culture and Treatment - Treat cells with this compound and controls. B 2. JC-1 Staining - Incubate cells with JC-1 staining solution. A->B C 3. Washing - Wash cells to remove excess dye. B->C D 4. Analysis - Analyze by fluorescence microscopy or flow cytometry. - Measure the ratio of red to green fluorescence. C->D

Caption: Workflow for mitochondrial membrane potential assay.

Protocol:

  • Cell Preparation:

    • Treat cells with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with assay buffer or PBS to remove the dye from the medium.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (aggregates) and green (monomers) fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel. A shift from red to green fluorescence indicates a collapse in ΔΨm.

Quantification of Cytochrome c Release

This protocol describes the detection of cytochrome c in the cytoplasm, a hallmark of the intrinsic apoptotic pathway.[4]

Workflow Diagram:

CytoC_Workflow A 1. Cell Treatment and Harvesting B 2. Cell Fractionation - Lyse cells to release cytoplasmic contents while keeping mitochondria intact. - Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial pellet. A->B C 3. Quantification - Measure cytochrome c in the cytosolic fraction using an ELISA kit or by Western blotting. B->C

Caption: Workflow for cytochrome c release assay.

Protocol:

  • Cell Preparation and Harvesting:

    • Treat and harvest cells as previously described.

  • Cytosolic Fractionation:

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Quantification:

    • ELISA: Use a commercially available cytochrome c ELISA kit to quantify the amount of cytochrome c in the cytosolic fractions. Follow the manufacturer's instructions.

    • Western Blot: Separate the cytosolic proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for cytochrome c.

Western Blot Analysis of Caspase and Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.[1][4]

Protocol:

  • Protein Extraction:

    • Lyse treated and control cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Caspase-3, Caspase-8, Caspase-9, Bcl-2, Bcl-XL, BIM, BID) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Conclusion

The pro-apoptotic activity of this compound is mediated through the intrinsic mitochondrial pathway. This involves the downregulation of anti-apoptotic Bcl-2 family members and the upregulation of pro-apoptotic BH3-only proteins, leading to mitochondrial membrane potential collapse, cytochrome c release, and subsequent activation of the caspase cascade. These detailed protocols and data provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in cancer therapy.

References

Application Notes and Protocols for Mitochondrial Membrane Potential Analysis in (-)-Lentiginosine Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lentiginosine, a synthetic iminosugar, has been identified as a pro-apoptotic agent in various tumor cell lines.[1][2][3] Its mechanism of action involves the induction of the intrinsic apoptotic pathway, which is critically dependent on mitochondrial integrity.[1][2] A key event in this pathway is the disruption and collapse of the mitochondrial membrane potential (ΔΨm).[1][2][4] Monitoring the ΔΨm is therefore a crucial method for elucidating the cytotoxic effects of this compound and similar anti-cancer compounds.

These application notes provide detailed protocols for the analysis of mitochondrial membrane potential in cells treated with this compound using common fluorescent probes, guidance on data interpretation, and an overview of the associated signaling pathway.

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers the intrinsic apoptotic pathway, which is independent of the p53 tumor suppressor protein.[1][2] The process is initiated by a currently uncharacterized upstream event that leads to the dysregulation of the Bcl-2 family of proteins. This results in the upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2).[1][2] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), causing the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][2] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][3]

Lentiginosine This compound Upstream Upstream Signaling (Mechanism under investigation) Lentiginosine->Upstream Bcl2_family Bcl-2 Family Dysregulation Upstream->Bcl2_family Bax ↑ Pro-apoptotic proteins (e.g., Bax) Bcl2_family->Bax Bcl2 ↓ Anti-apoptotic proteins (e.g., Bcl-2) Bcl2_family->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP MMP_Collapse Collapse of Mitochondrial Membrane Potential (ΔΨm) MOMP->MMP_Collapse Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Induced Apoptotic Pathway

Data Presentation

The following table provides an illustrative example of quantitative data that can be obtained from a JC-1 assay analyzed by flow cytometry. This data represents a typical dose-dependent effect of a pro-apoptotic compound on mitochondrial membrane potential.

Treatment GroupConcentration (µM)% Cells with Polarized Mitochondria (Red Fluorescence)% Cells with Depolarized Mitochondria (Green Fluorescence)
Vehicle Control092.5 ± 3.17.5 ± 3.1
This compound5065.8 ± 4.534.2 ± 4.5
This compound10038.2 ± 5.261.8 ± 5.2
This compound25015.6 ± 2.884.4 ± 2.8
CCCP (Positive Control)505.3 ± 1.994.7 ± 1.9

Note: Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate a typical experimental outcome.

Experimental Protocols

Two common methods for analyzing mitochondrial membrane potential are presented below: the JC-1 assay and the TMRM/TMRE assay.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye is a lipophilic cation that exhibits a potential-dependent accumulation in mitochondria.[5] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[5] In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[5] A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[5]

Workflow for JC-1 Assay

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed cells and allow to adhere B Treat cells with this compound and controls A->B C Prepare and add JC-1 staining solution B->C D Incubate at 37°C C->D E Wash cells D->E F Acquire data using Flow Cytometer or Fluorescence Microscope E->F G Analyze Red vs. Green Fluorescence F->G

Caption: JC-1 Assay Experimental Workflow

Materials:

  • JC-1 dye

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupler as a positive control

  • 96-well black-walled plates (for plate reader) or appropriate culture vessels for flow cytometry/microscopy

Protocol for Flow Cytometry:

  • Cell Preparation:

    • Seed cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 50, 100, 250 µM) for the desired time (e.g., 18 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 10-30 minutes).[6]

  • JC-1 Staining:

    • Prepare a 200 µM JC-1 stock solution in DMSO.[6]

    • For each sample, prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.[5][6]

    • Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes.[7]

    • Resuspend the cell pellet in 1 mL of the JC-1 working solution and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[6][8]

  • Data Acquisition:

    • After incubation, centrifuge the cells at 500 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.[6]

    • Analyze the cells immediately by flow cytometry. Excite the JC-1 dye at 488 nm.[6]

    • Detect green fluorescence (monomers) in the FL1 channel (e.g., 529 nm) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 590 nm).[6]

Protocol for Fluorescence Microscopy:

  • Cell Preparation:

    • Seed cells on glass coverslips in 24-well plates.

    • Treat the cells as described in the flow cytometry protocol.

  • JC-1 Staining:

    • Prepare a 1-10 µM JC-1 working solution in cell culture medium.[8]

    • Remove the culture medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C.[8]

  • Imaging:

    • Wash the cells twice with pre-warmed PBS.

    • Observe the cells under a fluorescence microscope using standard filter sets for FITC (green channel) and Rhodamine (red channel).[8]

    • Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.

TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[9] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Workflow for TMRM/TMRE Assay

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed cells and allow to adhere B Treat cells with this compound and controls A->B C Prepare and add TMRM/TMRE staining solution B->C D Incubate at 37°C C->D E Wash cells (optional) D->E F Acquire data using Flow Cytometer, Microscope, or Plate Reader E->F G Quantify Fluorescence Intensity F->G

Caption: TMRM/TMRE Assay Experimental Workflow

Materials:

  • TMRM or TMRE dye

  • DMSO

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • This compound

  • FCCP or other uncoupler as a positive control

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TMRM or TMRE in DMSO.[9]

    • Prepare a working solution of 20-500 nM TMRM or TMRE in pre-warmed serum-free medium. The optimal concentration should be determined empirically for each cell type.[10][11]

  • Cell Staining:

    • Culture and treat cells with this compound as described for the JC-1 assay.

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Add the TMRM or TMRE working solution to the cells and incubate for 20-30 minutes at 37°C.[9]

  • Data Acquisition:

    • Microscopy: Wash the cells with pre-warmed PBS and image immediately using a TRITC or Rhodamine filter set (Excitation/Emission: ~548/573 nm).[9][12]

    • Flow Cytometry: After staining, harvest the cells, resuspend them in PBS, and analyze using a flow cytometer with excitation at 488 nm or 561 nm and an appropriate emission filter (e.g., ~575 nm).[10]

    • Plate Reader: For high-throughput analysis, seed cells in a black-walled 96-well plate. After staining and washing, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.[13]

Conclusion

The analysis of mitochondrial membrane potential is a robust method to quantify a key event in this compound-induced apoptosis. Both the JC-1 and TMRM/TMRE assays provide reliable and quantifiable data on mitochondrial health. The choice of assay may depend on the available instrumentation and the specific experimental questions. These protocols provide a foundation for researchers to investigate the mitochondrial effects of this compound and other potential therapeutics.

References

Application of (-)-Lentiginosine in Neuroblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lentiginosine, the nonnatural enantiomer of the iminosugar indolizidine alkaloid L-(+)-lentiginosine, has emerged as a promising pro-apoptotic agent in various cancer cell lines, including the human neuroblastoma cell line SH-SY5Y.[1][2] Unlike its natural counterpart, this compound exhibits cytotoxic effects and induces programmed cell death, making it a molecule of interest for cancer therapeutic research.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound on neuroblastoma cells, based on published research findings.

Mechanism of Action

This compound induces apoptosis in neuroblastoma cells through the intrinsic, mitochondria-mediated pathway.[3] This process is characterized by a cascade of intracellular events, including the collapse of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and activation of caspase enzymes. Notably, the pro-apoptotic activity of this compound is independent of the p53 tumor suppressor protein.[4] The key molecular events are summarized below:

  • Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in SH-SY5Y neuroblastoma cells.[1]

  • Intrinsic Pathway Activation: The apoptotic mechanism involves the upregulation of pro-apoptotic proteins of the Bcl-2 family and downregulation of anti-apoptotic genes.[3][4]

  • Mitochondrial Involvement: A significant collapse of the mitochondrial membrane potential is observed, a crucial event in the intrinsic apoptotic pathway.[3][4]

  • Cytochrome c Release: Increased levels of cytochrome c are detected in the cytoplasm of treated cells, a direct consequence of mitochondrial outer membrane permeabilization.[3][4]

  • Caspase Activation: The compound triggers a caspase-dependent apoptotic pathway, evidenced by the increased expression and activity of initiator caspase-9 and effector caspase-3.[1][3][5] The pan-caspase inhibitor ZVAD-FMK has been shown to inhibit this compound-induced apoptosis.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on neuroblastoma and other cell lines.

Table 1: Induction of Apoptosis in SH-SY5Y Neuroblastoma Cells

Concentration of this compoundDuration of TreatmentPercentage of Apoptotic Cells (Hypodiploid Nuclei)
Up to 1000 µM18 hoursUp to 70% (dose-dependent)[1]

Table 2: Effect of this compound on Key Apoptotic Proteins

ProteinCell Line(s)Treatment ConditionsFold Increase (Compared to Control)
Caspase-9 ExpressionSH-SY5Y, MOLT-3, HT-29Not specified1.5 - 3.1 fold (at 18 hours)[3]
Cytoplasmic Cytochrome cSH-SY5Y, MOLT-3, HT-29Not specified2.3 - 2.6 fold[4]
Caspase-8 ExpressionSH-SY5Y, MOLT-3, HT-29100 µM for 18 hoursIncreased expression observed[5]
Caspase-3 ExpressionSH-SY5Y, MOLT-3, HT-29100 µM for 18 hoursIncreased expression observed[5]
Caspase-3 ActivationSH-SY5Y, MOLT-3, HT-29100 µM for 18 hoursSignificantly increased[5]

Experimental Protocols

Cell Culture

The human neuroblastoma cell line SH-SY5Y is routinely grown in Dulbecco's Modified Eagle's Medium (D-MEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.[1][4] Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.[1][4]

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying apoptosis by measuring the percentage of cells with hypodiploid nuclei.

Materials:

  • SH-SY5Y cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% sodium citrate, 0.1% Triton X-100)

  • Flow cytometer

Procedure:

  • Seed SH-SY5Y cells in appropriate culture vessels and allow them to adhere.

  • Treat cells with various concentrations of this compound (e.g., 10, 50, 100, 250, 500, 1000 µM) or vehicle control for 18 hours.[1]

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at 4°C for at least 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of apoptotic cells is determined by quantifying the sub-G1 peak in the DNA content histogram.

Western Blotting for Apoptotic Proteins

This protocol is for detecting the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated SH-SY5Y cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometric analysis can be performed to quantify the protein expression levels, using a loading control like β-actin for normalization.

Mitochondrial Membrane Potential (MMP) Assay

This protocol is for assessing the collapse of the mitochondrial membrane potential using the cationic dye JC-1.

Materials:

  • SH-SY5Y cells

  • This compound

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat SH-SY5Y cells with this compound (e.g., 50, 100, 250 µM) for 18 hours.[4]

  • Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a collapse in the mitochondrial membrane potential.

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lentiginosine This compound UnknownTarget Unknown Intracellular Target(s) Lentiginosine->UnknownTarget Enters cell Bcl2Family Modulation of Bcl-2 Family Proteins UnknownTarget->Bcl2Family Bax_Bid_Up Upregulation of pro-apoptotic Bax, Bid Bcl2Family->Bax_Bid_Up Bcl2_Down Downregulation of anti-apoptotic Bcl-2 Bcl2Family->Bcl2_Down MMP_Collapse Mitochondrial Membrane Potential Collapse Bax_Bid_Up->MMP_Collapse Bcl2_Down->MMP_Collapse CytochromeC Cytochrome c Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MMP_Collapse->CytochromeC

Caption: Signaling pathway of this compound-induced apoptosis in neuroblastoma cells.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Start: Culture SH-SY5Y Neuroblastoma Cells treatment Treat cells with this compound (various concentrations and time points) start->treatment apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blotting (Caspases, Cytochrome c, etc.) treatment->western_blot mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp_assay analysis Data Analysis and Interpretation apoptosis_assay->analysis western_blot->analysis mmp_assay->analysis conclusion Conclusion on Pro-apoptotic Effects and Mechanism analysis->conclusion

Caption: Workflow for investigating this compound's effects on neuroblastoma cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indolizidine alkaloids. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of indolizidine alkaloids?

A1: The synthesis of indolizidine alkaloids is often complicated by several key challenges:

  • Stereochemical Control: Achieving the desired stereochemistry at multiple chiral centers is a primary hurdle. This includes controlling the relative and absolute configuration of substituents on the bicyclic core.

  • Low Reaction Yields: Many synthetic routes involve numerous steps, which can lead to low overall yields. Traditional methods, in particular, can be inefficient and generate significant waste.[1][2]

  • Protecting Group Manipulation: The presence of multiple reactive functional groups often necessitates the use of protecting groups. The introduction and removal of these groups add complexity and steps to the synthesis, potentially impacting the overall yield.[3][4]

  • Purification and Isolation: The final indolizidine alkaloid products can be difficult to isolate and purify due to issues like poor solubility or high polarity, which can complicate chromatographic separation and spectroscopic analysis.[5]

  • Construction of the Bicyclic Core: The efficient and stereoselective formation of the characteristic azabicyclo[4.3.0]nonane (indolizidine) ring system remains a significant synthetic challenge.

Q2: How can I improve the stereoselectivity of my reaction?

A2: Improving stereoselectivity often involves one or more of the following strategies:

  • Chiral Catalysts and Ligands: The use of chiral catalysts, such as those based on rhodium with chiral phosphoramidite ligands, can be highly effective in controlling enantioselectivity in reactions like [2+2+2] cycloadditions.[6][7]

  • Substrate Control: The inherent stereochemistry of the starting material, such as optically pure α-amino acids, can be used to direct the stereochemical outcome of subsequent reactions.[8]

  • Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the substrate can effectively guide the stereochemical course of a reaction. The auxiliary is then cleaved in a later step.

  • Reagent-Controlled Reactions: Employing stereoselective reagents, for instance in asymmetric reductions or alkylations, can introduce chirality with high fidelity.

  • Optimization of Reaction Conditions: Factors such as solvent, temperature, and the nature of the Lewis acid or base can significantly influence the diastereoselectivity of a reaction. A thorough screening of these parameters is often necessary.

Q3: What are some effective strategies for protecting functional groups during indolizidine alkaloid synthesis?

A3: An effective protecting group strategy is crucial for success. Key considerations include:

  • Orthogonal Protection: Employing a set of protecting groups that can be removed under different, specific conditions allows for the selective deprotection of one functional group in the presence of others.[4] For example, using a Boc group for an amine (acid-labile) and a benzyl ether for a hydroxyl group (removable by hydrogenolysis).

  • Protecting Group Stability: The chosen protecting group must be stable to the reaction conditions it will be subjected to throughout the synthetic sequence.[3]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to minimize step count and maximize overall yield.[3]

  • Common Protecting Groups:

    • Amines: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are commonly used.

    • Hydroxyls: Silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acetals are frequent choices.

    • Carbonyls: Acetals and ketals are effective protecting groups.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Poor quality of starting materials or reagents Verify the purity of starting materials and reagents using appropriate analytical techniques (NMR, MS, etc.). Use freshly distilled solvents and freshly opened reagents when necessary.
Suboptimal reaction conditions Systematically screen reaction parameters such as temperature, reaction time, solvent, and concentration. Small-scale parallel experimentation can be efficient for optimization.
Decomposition of product or intermediates Analyze the crude reaction mixture by TLC or LC-MS to identify potential decomposition pathways. Consider if the product is sensitive to air, moisture, light, or purification conditions (e.g., silica gel).
Inefficient catalytic activity For catalytic reactions, ensure the catalyst is not poisoned. The catalyst may need to be activated or a higher loading might be required. For rhodium-catalyzed reactions, the choice of ligand is critical for efficiency.[6]
Incorrect workup procedure The target compound may be lost during the workup. For example, highly polar compounds may remain in the aqueous phase during extraction.[5] Modify the extraction pH or use a different solvent system.
Problem 2: Poor Stereoselectivity or Formation of Diastereomers
Possible Cause Suggested Solution
Insufficient facial selectivity in a key bond-forming step If using a chiral catalyst, screen different ligands as they can have a profound impact on stereochemical outcomes.[6] For substrate-controlled reactions, ensure the directing group is positioned correctly.
Epimerization of a stereocenter Acidic or basic conditions during the reaction or workup can lead to epimerization of stereocenters, especially those alpha to a carbonyl group. Use milder conditions or buffer the reaction mixture. For instance, using NH4Cl instead of HCl during workup can prevent acid-catalyzed epimerization.[9]
Non-optimized reaction temperature Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy.
Incorrect choice of reducing or alkylating agent The steric bulk of the reagent can significantly influence the direction of attack. Experiment with a range of reagents with different steric profiles.
Problem 3: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Poor solubility of the product The product may be insoluble in common NMR solvents, leading to obscured spectra.[5] Try a wider range of deuterated solvents or consider derivatization to a more soluble form for characterization.
Compound is highly polar and water-soluble The product may have a strong affinity for the aqueous phase during extractions.[5] Perform multiple extractions with a more polar organic solvent or use a continuous liquid-liquid extractor. Reverse-phase chromatography can also be an effective purification method.
Product streaks or decomposes on silica gel The basic nitrogen of the indolizidine core can interact strongly with acidic silica gel. Deactivate the silica gel with a base (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase such as alumina or C18 reverse-phase silica.
Formation of salts If the product is isolated as a salt (e.g., TFA salt), it can have different solubility and chromatographic behavior. Neutralize the salt to the free base before purification if necessary.[5]

Quantitative Data

Table 1: Comparison of Ligands in Rh-catalyzed [2+2+2] Cycloaddition for the Synthesis of a 5-Alkyl Indolizinone [6]

EntryLigandProduct Ratio (3a:4a)Yield (%) of 3aee (%) of 3a
1L11 : 3.22073
2L22.2 : 12272
3L3 (GUIPHOS)3.8 : 16096
4L43.5 : 15094
5L56.2 : 17591
Conditions: 1-octyne (2 equiv), alkenyl isocyanate (0.27 mmol), Rh/L in PhMe (0.07 M) at 110 °C. Product selectivity was determined by 1H NMR of the unpurified mixture. Isolated yield. Enantiomeric excess (ee) was determined by HPLC using a chiral stationary phase.[6]

Experimental Protocols

Protocol 1: Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition [6]

This protocol describes the synthesis of a 5-alkyl indolizinone, a key intermediate in the synthesis of indolizidine (−)-209D.

  • Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]2 (6.7 mg, 0.0135 mmol) and the desired phosphoramidite ligand (e.g., GUIPHOS (L3), 0.027 mmol) in 1 mL of toluene is stirred for 20 minutes.

  • Reaction Setup: To the prepared catalyst solution, a solution of the alkyne (e.g., 1-octyne, 0.54 mmol) and the alkenyl isocyanate (30 mg, 0.27 mmol) in 2 mL of toluene is added via syringe.

  • Reaction Execution: An additional 1 mL of toluene is used to wash down any remaining residue. The resulting solution is then heated to 110 °C in an oil bath and maintained at reflux for 12 hours.

  • Workup and Purification: The reaction mixture is cooled to ambient temperature and concentrated in vacuo. The residue is then purified by column chromatography on silica gel to afford the desired 5-alkyl indolizinone.

Visualizations

general_synthetic_pathway A Chiral Precursor (e.g., Amino Acid) B Acyclic Intermediate with Key Stereocenters A->B Elaboration C Cyclization Precursor B->C Chain Extension/ Modification D Indolizidine Core Formation C->D Cyclization E Functional Group Interconversion D->E Reduction/ Oxidation F Target Indolizidine Alkaloid E->F Deprotection

Caption: A generalized synthetic pathway for indolizidine alkaloids.

troubleshooting_workflow Start Low Yield in Cyclization Step CheckPurity Verify Purity of Cyclization Precursor Start->CheckPurity Purify Re-purify Precursor CheckPurity->Purify Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Purify->CheckPurity Optimize Optimize: Temp, Solvent, Catalyst CheckConditions->Optimize Suboptimal CheckWorkup Analyze Aqueous & Organic Layers CheckConditions->CheckWorkup Optimal Optimize->CheckConditions ModifyWorkup Modify Extraction pH or Solvent CheckWorkup->ModifyWorkup Product Loss Detected Success Improved Yield CheckWorkup->Success No Loss ModifyWorkup->CheckWorkup

Caption: Troubleshooting workflow for a low-yield cyclization reaction.

synthetic_strategies cluster_0 Key Synthetic Strategies Indolizidine Indolizidine Alkaloids Cycloaddition Cycloaddition Reactions (e.g., [2+2+2], 1,3-dipolar) Indolizidine->Cycloaddition Condensation Condensation Reactions Indolizidine->Condensation RingClosing Ring-Closing Metathesis Indolizidine->RingClosing Radical Radical Cyclizations Indolizidine->Radical

Caption: Major synthetic strategies for accessing indolizidine alkaloids.

References

Technical Support Center: Purification Strategies for Dihydroxyindolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of dihydroxyindolizidine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying dihydroxyindolizidine alkaloids?

A1: The most common methods for purifying these highly polar alkaloids include:

  • Acid-Base Extraction: This is often the initial step to separate the basic alkaloids from neutral and acidic compounds in the crude extract.[1][2][3][4][5]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for capturing these basic compounds. Strong cation exchange (SCX) resins are frequently used in a "catch-and-release" mode.[6][7][8]

  • Column Chromatography: Silica gel or alumina can be used, often with a polar solvent system containing a small amount of base (e.g., ammonia) to prevent peak tailing.[3][9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) with a C18 column is a common final polishing step. The mobile phase typically contains an acidic modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape.[13][14][15][16]

  • Recrystallization: This can be a final step to obtain highly pure crystalline material, though finding a suitable solvent can be challenging due to the high polarity of these alkaloids.[17][18]

Q2: Why are dihydroxyindolizidine alkaloids difficult to purify?

A2: The primary challenges in purifying dihydroxyindolizidine alkaloids stem from their:

  • High Polarity: Their multiple hydroxyl groups make them highly soluble in polar solvents like water and methanol, but poorly soluble in many common organic solvents used in chromatography.[3]

  • Basic Nature: The nitrogen atom in the indolizidine ring is basic, which can lead to strong interactions with acidic silica gel, causing peak tailing in normal-phase chromatography.[19][20]

  • Low Abundance in Natural Sources: Often, these alkaloids are present in low concentrations in plant or microbial extracts, requiring efficient and high-recovery purification methods.

Q3: How can I improve the peak shape of my dihydroxyindolizidine alkaloid in reversed-phase HPLC?

A3: Poor peak shape (tailing) for basic compounds in RP-HPLC is a common issue. To improve it:

  • Use an Acidic Mobile Phase Modifier: Adding a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the alkaloid, reducing its interaction with residual silanol groups on the silica-based stationary phase.[13]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the alkaloid to maintain it in a single protonated form.[21]

  • Use a Base-Deactivated Column: Employ columns specifically designed for the analysis of basic compounds, which have minimal accessible silanol groups.

  • Consider a Different Stationary Phase: A phenyl-hexyl column might offer different selectivity and improved peak shape for aromatic alkaloids.[13]

Q4: What is the "catch-and-release" protocol in ion-exchange chromatography for these alkaloids?

A4: The "catch-and-release" protocol using a strong cation exchange (SCX) column is a powerful purification strategy. The basic principle is as follows:

  • Catch: The crude extract, dissolved in a slightly acidic solution to ensure the alkaloids are protonated (cationic), is loaded onto the SCX column. The positively charged alkaloids bind to the negatively charged resin.

  • Wash: The column is washed with a non-basic solvent (e.g., methanol) to remove neutral and acidic impurities.

  • Release: The purified alkaloids are eluted from the column by washing with a basic solution (e.g., ammonia in methanol), which neutralizes the alkaloids, breaking their ionic bond with the resin.

Troubleshooting Guides

Problem 1: Low Recovery After Purification
Possible Cause Troubleshooting Step
Irreversible adsorption on silica gel Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase during column chromatography to reduce strong interactions.
Incomplete elution from ion-exchange resin Increase the strength of the basic elution buffer or increase the elution volume. Ensure the pH of the elution buffer is sufficiently high to deprotonate the alkaloid.
Degradation of the alkaloid Dihydroxyindolizidine alkaloids can be sensitive to strong acids or bases and high temperatures.[1] Use milder conditions where possible and avoid prolonged exposure to harsh reagents.
Co-precipitation with other components If recrystallizing, ensure the initial purity is high enough to prevent co-crystallization of impurities. Try different solvent systems for recrystallization.
Problem 2: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-elution with structurally similar compounds Optimize the selectivity of your chromatographic method. In HPLC, try a different organic modifier (e.g., switch from methanol to acetonitrile) or a different stationary phase.[14][16][22] In column chromatography, a shallower gradient may improve separation.
Inefficient initial extraction Refine the initial acid-base extraction to better remove impurities. Multiple extraction steps with fresh solvent will improve efficiency.
Sample overload on the column Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor resolution.
Contamination from solvents or reagents Use high-purity solvents and reagents (e.g., HPLC grade) to avoid introducing contaminants.

Quantitative Data Summary

Sufficiently detailed and comparable quantitative data for a comprehensive table is scarce in the literature. However, the following provides a qualitative comparison of common purification techniques.

Purification Technique Typical Purity Typical Recovery Throughput Key Considerations
Acid-Base Extraction LowHighHighGood for initial cleanup; does not separate individual alkaloids.
Silica Gel Column Chromatography Moderate to HighModerateModerate to HighProne to tailing and irreversible adsorption for basic compounds; requires careful solvent system optimization.
Ion-Exchange Chromatography HighHighModerateExcellent for separating alkaloids from neutral/acidic compounds; may not resolve structurally similar alkaloids.
Reversed-Phase HPLC Very HighModerate to HighLowIdeal for final polishing; requires method development to achieve good peak shape and resolution.
Recrystallization Very HighLow to ModerateVariableDependent on finding a suitable solvent system; can be challenging for highly polar compounds.

Experimental Protocols

Protocol 1: General Acid-Base Extraction from Plant Material
  • Acidification: Grind the dried plant material and suspend it in an acidic aqueous solution (e.g., 1-5% HCl or acetic acid). Stir or sonicate for several hours to extract the alkaloid salts.

  • Filtration: Filter the mixture to remove the solid plant material.

  • Basification: Add a base (e.g., NH4OH or NaOH) to the acidic extract to raise the pH to 9-10. This converts the alkaloid salts into their free base form.

  • Organic Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[2][3] The free base alkaloids will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by Strong Cation Exchange (SCX) Chromatography
  • Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol) and add a small amount of acid (e.g., 0.1% TFA) to ensure the alkaloids are protonated.

  • Column Equilibration: Equilibrate the SCX column with the same acidified solvent.

  • Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of a neutral solvent (e.g., methanol) to elute neutral and acidic impurities.

  • Elution: Elute the bound alkaloids with a basic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified alkaloids.

Protocol 3: Reversed-Phase HPLC Purification
  • Column: Use a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

  • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase the concentration of Solvent B to elute the alkaloids. The optimal gradient will depend on the specific alkaloids being separated.

  • Detection: Monitor the elution profile using a UV detector, typically in the range of 200-220 nm for non-aromatic alkaloids.

  • Fraction Collection: Collect the fractions corresponding to the desired peaks.

  • Solvent Removal: Evaporate the solvent from the collected fractions, often requiring lyophilization if the mobile phase is highly aqueous.

Visualizations

PurificationWorkflow CrudeExtract Crude Extract AcidBaseExtraction Acid-Base Extraction CrudeExtract->AcidBaseExtraction CrudeAlkaloidFraction Crude Alkaloid Fraction AcidBaseExtraction->CrudeAlkaloidFraction ColumnChromatography Column Chromatography (Silica or Alumina) CrudeAlkaloidFraction->ColumnChromatography IonExchange Ion-Exchange Chromatography (SCX) CrudeAlkaloidFraction->IonExchange PartiallyPurified Partially Purified Fraction ColumnChromatography->PartiallyPurified IonExchange->PartiallyPurified RPHPLC Reversed-Phase HPLC PartiallyPurified->RPHPLC PureAlkaloid Pure Dihydroxyindolizidine Alkaloid RPHPLC->PureAlkaloid Recrystallization Recrystallization PureAlkaloid->Recrystallization CrystallineAlkaloid Crystalline Alkaloid Recrystallization->CrystallineAlkaloid

Caption: General purification workflow for dihydroxyindolizidine alkaloids.

IonExchangePrinciple cluster_loading 1. Loading (Acidic Conditions) cluster_washing 2. Washing (Neutral Solvent) cluster_elution 3. Elution (Basic Conditions) Resin1 Resin-SO3- Alkaloid_H Alkaloid-H+ Alkaloid_H->Resin1 Binds Impurity_N Neutral Impurity Elutes1 Impurity_N->Elutes1 Elutes Resin_Alkaloid Resin-SO3-Alkaloid-H+ Impurity_A Acidic Impurity Elutes2 Impurity_A->Elutes2 Elutes Resin_Alkaloid2 Resin-SO3-Alkaloid-H+ Resin2 Resin-SO3-NH4+ Resin_Alkaloid2->Resin2 Alkaloid Alkaloid Resin_Alkaloid2->Alkaloid Released NH3 NH3 NH3->Resin_Alkaloid2 Elutes3 Alkaloid->Elutes3 Elutes start

Caption: Principle of "catch-and-release" using strong cation exchange (SCX) chromatography.

References

Technical Support Center: Optimizing Stereoselective Synthesis of (-)-Lentiginosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (-)-Lentiginosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this promising iminosugar.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the stereoselective synthesis of this compound?

A1: A widely used and cost-effective chiral starting material is D-tartaric acid.[1] This compound is readily available in both enantiomeric forms and provides the correct stereochemistry for two of the three stereocenters in this compound.

Q2: What is the key intermediate in the synthesis of this compound from D-tartaric acid?

A2: The key intermediate is an enantiopure pyrroline N-oxide, specifically (3R,4R)-3,4-bis(tert-butoxy)-3,4-dihydro-2H-pyrrole-1-oxide.[1] The stereochemistry of this nitrone is crucial for the subsequent diastereoselective steps.

Q3: What type of reaction is typically used to install the third stereocenter?

A3: A highly diastereoselective nucleophilic addition to the cyclic nitrone intermediate is the key step to set the third stereocenter. Grignard reagents are commonly employed for this transformation.[2]

Q4: I am observing a mixture of diastereomers after the nucleophilic addition. What could be the reason?

A4: While the nucleophilic addition is generally highly diastereoselective, the choice of nucleophile and reaction conditions can impact the outcome. For instance, in some cases, propargylation of the nitrone has been reported to yield mixtures of diastereomers. The use of specific Grignard reagents, such as (trimethylsilyl)propargyl bromide, may be necessary to avoid the formation of undesired allene derivatives and improve diastereoselectivity.

Q5: What is the final step to form the indolizidine core of this compound?

A5: The final step typically involves a sequence of reactions that can sometimes be performed in a single pot. This includes the hydrogenolysis of the N-O bond of the hydroxylamine intermediate, hydrolysis of protecting groups (like acetals), intramolecular condensation to form a cyclic iminium ion, and subsequent reduction to yield the bicyclic indolizidine skeleton.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound.

Stage 1: Synthesis of (3R,4R)-3,4-bis(tert-butoxy)-3,4-dihydro-2H-pyrrole-1-oxide

Problem: Low yield of the pyrroline N-oxide intermediate.

Possible Cause Suggested Solution
Incomplete reaction during the formation of the pyrrolidine ring.Ensure anhydrous conditions and use freshly distilled solvents. Monitor the reaction by TLC to confirm the consumption of starting material.
Inefficient oxidation of the pyrrolidine to the N-oxide.Use a reliable oxidizing agent like Oxone®. Ensure the pH of the reaction mixture is controlled, as some oxidation reactions are pH-sensitive.
Degradation of the product during workup or purification.Use mild workup conditions. Purification by column chromatography on silica gel should be performed efficiently to minimize contact time.
Stage 2: Diastereoselective Grignard Addition

Problem: Low yield of the desired hydroxylamine adduct.

Possible Cause Suggested Solution
Poor quality of the Grignard reagent.Use freshly prepared or titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
Presence of water in the reaction.Use anhydrous solvents (e.g., THF, diethyl ether). Dry all starting materials thoroughly.
Side reactions of the Grignard reagent.Add the nitrone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C) to minimize side reactions.
Complexation of the Grignard reagent with the product.Ensure proper quenching of the reaction with a saturated aqueous solution of NH4Cl.

Problem: Poor diastereoselectivity.

Possible Cause Suggested Solution
Incorrect reaction temperature.Maintain a low temperature during the addition of the nitrone to the Grignard reagent.
Nature of the Grignard reagent.The steric bulk of the Grignard reagent can influence diastereoselectivity. Consider screening different Grignard reagents if selectivity is low.
Presence of coordinating impurities.Ensure all reagents and solvents are of high purity.
Stage 3: Reduction and Cyclization to this compound

Problem: Low yield of the final product.

Possible Cause Suggested Solution
Incomplete hydrogenolysis of the N-O bond.Use an appropriate catalyst (e.g., Pd/C) and ensure a sufficient hydrogen pressure. Monitor the reaction by TLC or NMR.
Incomplete hydrolysis of protecting groups.Adjust the concentration of the acid and the reaction time for the hydrolysis step.
Formation of side products during cyclization.Ensure the intramolecular condensation is efficient. The pH of the solution can be critical for the formation of the iminium ion.
Inefficient reduction of the cyclic iminium ion.Use a suitable reducing agent (e.g., NaBH4) and optimize the reaction conditions (temperature, solvent).

Experimental Protocols

Key Experiment: Diastereoselective addition of a Grignard reagent to (3R,4R)-3,4-bis(tert-butoxy)-3,4-dihydro-2H-pyrrole-1-oxide

This protocol is based on the synthesis described by Cordero et al. in J. Org. Chem. 2016, 81, 4, 1661–1664.[1]

Materials:

  • (3R,4R)-3,4-bis(tert-butoxy)-3,4-dihydro-2H-pyrrole-1-oxide

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of NH4Cl

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrroline N-oxide in anhydrous THF in a flame-dried, two-necked round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of the nitrone.

  • Stir the reaction mixture at -78 °C for the time specified in the literature (typically 1-2 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxylamine adduct.

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow A D-Tartaric Acid B Pyrrolidine Intermediate A->B Multi-step synthesis C (3R,4R)-3,4-bis(tert-butoxy)- 3,4-dihydro-2H-pyrrole-1-oxide B->C Oxidation D Hydroxylamine Adduct C->D Diastereoselective Nucleophilic Addition E This compound D->E Reduction & Cyclization

Caption: Synthetic pathway to this compound.

Troubleshooting Logic for Low Yield in Grignard Addition

Troubleshooting_Grignard Start Low Yield in Grignard Addition Check_Reagent Check Grignard Reagent Quality (Titration) Start->Check_Reagent Check_Conditions Verify Anhydrous Conditions Check_Reagent->Check_Conditions Reagent OK Solution_Reagent Prepare fresh Grignard reagent Check_Reagent->Solution_Reagent Reagent Poor Check_Temp Confirm Reaction Temperature Check_Conditions->Check_Temp Conditions OK Solution_Conditions Flame-dry glassware, use anhydrous solvents Check_Conditions->Solution_Conditions Moisture Present Check_Workup Review Quenching & Extraction Check_Temp->Check_Workup Temp OK Solution_Temp Maintain low temperature (e.g., -78 °C) Check_Temp->Solution_Temp Temp too high End Consult further resources Check_Workup->End Workup OK Solution_Workup Optimize extraction solvent and number of extractions Check_Workup->Solution_Workup Inefficient Extraction

Caption: Decision tree for troubleshooting low Grignard reaction yields.

References

Overcoming common problems in (-)-Lentiginosine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (-)-Lentiginosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of this potent proapoptotic agent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound where problems often arise?

A1: The synthesis of this compound is a multi-step process with several critical stages. The most common areas for troubleshooting are:

  • Stereoselective Nucleophilic Addition: Achieving high diastereoselectivity in the addition of a nucleophile to the chiral pyrroline N-oxide intermediate is crucial for establishing the correct stereochemistry of the final product.

  • Intramolecular Cyclization: The formation of the indolizidine ring system via intramolecular cyclization can be challenging in terms of yield and stereocontrol.

  • Oxidation of Alcohols (e.g., Swern Oxidation): While a mild and effective method, the Swern oxidation can lead to side reactions if not performed under optimal conditions.

  • Protecting Group Strategy: The selection, introduction, and removal of protecting groups for the hydroxyl functionalities require careful planning to avoid side reactions and low yields.

Troubleshooting Guides

Issues with Stereoselectivity in Nucleophilic Addition

Problem: Low diastereoselectivity is observed in the nucleophilic addition to the chiral pyrroline N-oxide intermediate, resulting in a mixture of diastereomers that are difficult to separate.

Possible Causes and Solutions:

CauseRecommended Solution
Nucleophile Choice: The choice of nucleophile can significantly impact the diastereoselectivity. While some Grignard reagents have been reported to give excellent diastereoselectivity, others, such as propargyl Grignard, may lead to mixtures of diastereomers.[1] Consider screening different nucleophiles or using alternative addition chemistries, such as the highly stereoselective addition of terminal alkynes catalyzed by NHC-copper(I) halide.[1]
Reaction Temperature: Sub-optimal reaction temperatures can lead to reduced stereocontrol. Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C) to maximize diastereoselectivity.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. If diastereoselectivity is low, consider screening different aprotic solvents like THF, diethyl ether, or toluene.
Lewis Acid Additives: The addition of a Lewis acid can sometimes enhance facial selectivity by coordinating to the nitrone oxygen. A Lewis acid-catalyzed push-pull mechanism has been suggested for related cyclizations.[1] A screen of mild Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂) may be beneficial.

Experimental Protocol: Stereoselective Nucleophilic Addition to a Pyrroline N-oxide

This protocol is a general representation based on common literature procedures.[1][2]

  • Preparation: Dry all glassware thoroughly. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Dissolve the chiral pyrroline N-oxide (1 equivalent) in anhydrous THF or diethyl ether and cool the solution to -78 °C in a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the Grignard reagent or other organometallic nucleophile (1.1-1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for the time specified in the literature (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Logical Workflow for Troubleshooting Low Diastereoselectivity

G Start Low Diastereoselectivity Observed CheckTemp Verify Reaction Temperature (is it consistently at -78°C?) Start->CheckTemp CheckReagents Assess Purity and Reactivity of Nucleophile and Starting Material CheckTemp->CheckReagents If temperature is correct ScreenSolvents Screen Alternative Aprotic Solvents (e.g., Toluene, Et2O) CheckReagents->ScreenSolvents If reagents are pure ChangeNucleophile Consider a Different Nucleophile (e.g., organozinc, organolithium) ScreenSolvents->ChangeNucleophile If no improvement Optimize Diastereoselectivity Improved ScreenSolvents->Optimize If successful AddLewisAcid Investigate the Effect of a Mild Lewis Acid Additive ChangeNucleophile->AddLewisAcid If still suboptimal ChangeNucleophile->Optimize If successful AddLewisAcid->Optimize If successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Challenges in Intramolecular Cyclization

Problem: Low yield or poor stereoselectivity during the intramolecular cyclization to form the indolizidine ring.

Possible Causes and Solutions:

CauseRecommended Solution
Leaving Group: An inefficient leaving group on the side chain will hinder the nucleophilic attack of the nitrogen. If using a mesylate or tosylate, ensure its complete formation. Consider using a more reactive leaving group like a triflate or iodide.
Base Strength: The choice of base is critical for deprotonating the nitrogen nucleophile without causing side reactions. If using a strong, non-nucleophilic base like NaH or KHMDS, ensure anhydrous conditions. For milder conditions, a weaker base like K₂CO₃ in a polar aprotic solvent may be effective.
Reaction Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. If dimerization or polymerization is observed, decrease the concentration of the substrate.
Ring Strain in Transition State: The stereochemistry of the starting material can influence the ease of cyclization. Ensure the precursor has the correct relative stereochemistry that favors a low-energy transition state for the desired 5-exo-tet or 6-exo-tet cyclization. In some cases, a mixture of indolizinium salts may be formed.[3]

Experimental Protocol: Intramolecular Cyclization

This is a generalized protocol based on common synthetic routes.[4]

  • Preparation: Ensure all glassware is flame-dried, and the reaction is performed under an inert atmosphere.

  • Reaction Setup: Dissolve the acyclic precursor (with a suitable leaving group) in a dry, polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add the base (e.g., NaH, K₂CO₃) portion-wise to the solution at 0 °C or room temperature, depending on the reactivity of the substrate.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (from room temperature to elevated temperatures) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Swern Oxidation Complications

Problem: The Swern oxidation of a hydroxyl group to an aldehyde or ketone results in low yield, epimerization at the α-carbon, or the formation of a methylthiomethyl (MTM) ether byproduct.

Possible Causes and Solutions:

CauseRecommended Solution
Epimerization at α-carbon: The use of triethylamine as a base can sometimes be basic enough to cause epimerization of acidic α-protons. Solution: Use a bulkier, less-basic amine such as diisopropylethylamine (DIPEA).
Formation of MTM ether: This side reaction occurs if the reaction temperature rises above -60°C, causing the intermediate chlorosulfonium salt to undergo a Pummerer rearrangement. Solution: Maintain a strict reaction temperature of -78°C during the addition of all reagents and for the initial reaction period.
Low Yield: This can be due to incomplete reaction or degradation of the product. Solution: Ensure all reagents are of high purity and anhydrous. The order of addition is critical: DMSO and oxalyl chloride must be pre-mixed to form the active oxidant before the alcohol is added. Use the correct stoichiometry, typically a slight excess of the Swern reagents.
Violent Reaction: DMSO can react violently with oxalyl chloride in the absence of a solvent. Solution: Always dissolve the reagents in a suitable solvent (typically dichloromethane) before mixing.

Experimental Protocol: Swern Oxidation

  • Preparation: All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.

  • Reaction Setup: To a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in DCM. Stir the mixture for 15-30 minutes at -78 °C.

  • Alcohol Addition: Add a solution of the alcohol (1.0 eq) in DCM dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C.

  • Base Addition: Add triethylamine or DIPEA (5.0-6.0 eq) dropwise to the mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash chromatography.

Swern Oxidation Troubleshooting Flowchart

G Start Problem with Swern Oxidation LowYield Low Yield Start->LowYield Epimerization Epimerization Start->Epimerization MTM_Ether MTM Ether Formation Start->MTM_Ether CheckReagents CheckReagents LowYield->CheckReagents Check purity and stoichiometry of reagents UseBulkyBase UseBulkyBase Epimerization->UseBulkyBase Use DIPEA instead of Et3N CheckTemp CheckTemp MTM_Ether->CheckTemp Maintain temperature strictly at -78°C Success Successful Oxidation CheckReagents->Success Yield Improves UseBulkyBase->Success Epimerization Suppressed CheckTemp->Success Side Product Eliminated

Caption: Troubleshooting common Swern oxidation issues.

Protecting Group Issues

Problem: Difficulty with the introduction or removal of protecting groups for the vicinal diols in the pyrrolidine ring, leading to low yields or unwanted side reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: Bulky protecting groups may be difficult to introduce, especially on sterically hindered secondary alcohols. Solution: Use a less hindered protecting group or more forcing reaction conditions (e.g., higher temperature, stronger catalyst), but be mindful of potential side reactions.
Incomplete Deprotection: Some protecting groups, especially silyl ethers on hindered hydroxyls, can be difficult to remove completely. Solution: Use a more potent deprotection reagent (e.g., TBAF in THF with heating, or HF-Pyridine). For benzyl ethers, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is sufficient.
Protecting Group Migration: Under certain acidic or basic conditions, acyl or silyl protecting groups can migrate between adjacent hydroxyl groups. Solution: Use pH-neutral conditions where possible. For sensitive substrates, consider protecting both hydroxyls as a cyclic acetal (e.g., acetonide or benzylidene acetal), which locks their positions.
Orthogonality Failure: A protecting group is unintentionally cleaved during a subsequent reaction step. Solution: Carefully plan the protecting group strategy to ensure orthogonality. For example, if a base-labile step is planned, use an acid-labile or hydrogenation-labile protecting group. Review the stability of your chosen protecting groups under all planned reaction conditions.

Protecting Group Selection Logic

G Start Need to Protect Vicinal Diol Acidic Subsequent steps acidic? Start->Acidic Basic Subsequent steps basic? Acidic->Basic No UseBaseLabile Use base-labile group (e.g., Acetate, Benzoate) Acidic->UseBaseLabile Yes Reductive Subsequent steps reductive? Basic->Reductive No UseAcidLabile Use acid-labile group (e.g., Acetonide, TBS) Basic->UseAcidLabile Yes UseNonReducible Use non-reducible group (e.g., Acetonide, TBS) Reductive->UseNonReducible Yes FinalChoice Select appropriate orthogonal protecting group Reductive->FinalChoice No

Caption: Decision tree for selecting an appropriate protecting group.

References

Technical Support Center: Troubleshooting Apoptosis Assays with (-)-Lentiginosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (-)-Lentiginosine in apoptosis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure reliable and consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is the non-natural enantiomer of the iminosugar indolizidine alkaloid, L-(+)-lentiginosine.[1][2] Unlike its natural counterpart, this compound has been shown to induce apoptosis in various tumor cell lines.[1][3] It triggers the intrinsic apoptosis pathway, which is independent of p53.[4][5] Key mechanisms include the collapse of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and activation of caspases.[4][5]

Q2: I am observing inconsistent levels of apoptosis after treating my cells with this compound. What are the possible causes?

A2: Inconsistent results can arise from several factors:

  • Cell Health and Confluency: Ensure your cells are in the logarithmic growth phase and are not overly confluent or starved, as this can lead to spontaneous apoptosis.[6]

  • This compound Concentration and Treatment Duration: The optimal concentration and incubation time can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. For instance, in MOLT-3 and SH-SY5Y cells, a dose-dependent increase in apoptosis was observed with this compound concentrations ranging from 10 µM to 1000 µM over 18 hours.[1]

  • Assay-Specific Variability: Each apoptosis assay has its own set of potential pitfalls. Refer to the specific troubleshooting sections below for Annexin V/PI staining and Western blotting.

Q3: My Annexin V/PI flow cytometry results show a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. What could be wrong?

A3: This could indicate that the concentration of this compound is too high or the treatment duration is too long for your specific cell line, causing rapid cell death that bypasses the early apoptotic phase.[8] It is also possible that harsh cell handling, such as excessive pipetting or centrifugation speeds, is causing mechanical damage to the cell membranes.[6][9]

Q4: I am not seeing a significant increase in caspase activity in my Western blots after this compound treatment. Why might this be?

A4: Several factors could contribute to this observation:

  • Timing of Sample Collection: Caspase activation is a transient event. You may be collecting your cell lysates too early or too late. A time-course experiment is recommended. For example, increased expression of cleaved caspase-3 and -8 was observed at 18 hours post-treatment with 100 µM this compound in MOLT-3, SH-SY5Y, and HT-29 cells.[1]

  • Antibody Quality: Ensure you are using a high-quality antibody that is specific for the cleaved, active form of the caspase you are probing.[10]

  • Protein Loading and Transfer: Inconsistent protein loading or inefficient transfer can lead to weak or absent signals. Always use a loading control, such as β-actin, to normalize your results.[10]

Data Summary

The following tables summarize quantitative data from studies on this compound-induced apoptosis.

Table 1: Effect of this compound on Caspase and Cytochrome c Expression

Cell LineTreatmentFold Increase in Caspase-9 Expression (18h)Fold Increase in Cytoplasmic Cytochrome c (18h)
MOLT-3100 µM this compound1.5 - 3.12.3 - 2.6
HT-29100 µM this compound1.5 - 3.12.3 - 2.6
SH-SY5Y100 µM this compound1.5 - 3.12.3 - 2.6

Data extracted from studies on various tumor cell lines showing the pro-apoptotic effect of this compound.[4][5][11]

Table 2: IC50 Values for Mitochondrial Enzymatic Activity Inhibition by this compound (18h)

Cell LineIC50 (µM)
SH-SY5Y95.5 ± 19.09
MOLT-3213.33 ± 96.62
HT-29577 ± 101.3
PBMC384.52 ± 49.02

These values represent the concentration of this compound that inhibits 50% of the mitochondrial enzymatic activity, indicating cytotoxicity.[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for assessing apoptosis.

Lentiginosine_Apoptosis_Pathway Lentiginosine This compound Bcl2_Family Bcl-2 Family Regulation (Upregulation of pro-apoptotic, Downregulation of anti-apoptotic) Lentiginosine->Bcl2_Family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced intrinsic apoptosis pathway.

Apoptosis_Assay_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Log phase) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Harvest_Cells Harvest Cells (Adherent & Suspension) Treatment->Harvest_Cells Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->Annexin_V Western_Blot Western Blot (Caspases, Bcl-2 family) Harvest_Cells->Western_Blot Flow_Analysis Flow Cytometry Analysis (Apoptotic vs. Necrotic) Annexin_V->Flow_Analysis WB_Analysis Western Blot Analysis (Protein Expression) Western_Blot->WB_Analysis

Caption: General workflow for apoptosis assays.

Detailed Experimental Protocols

Protocol 1: Annexin V-FITC/PI Staining for Flow Cytometry

This protocol is adapted from standard procedures and should be optimized for your specific cell type and flow cytometer.

  • Induce Apoptosis: Plate cells at an appropriate density and treat with various concentrations of this compound for different time points. Include a positive control (e.g., staurosporine) and an untreated negative control.

  • Harvest Cells:

    • Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Avoid using trypsin-EDTA as EDTA can interfere with Annexin V binding.[6]

  • Wash Cells: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend Cells: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining.[13]

Troubleshooting for Annexin V/PI Staining

IssuePossible Cause(s)Recommended Solution(s)
High background in control group - Over-confluent or unhealthy cells.[6]- Harsh cell handling.[9]- Improper compensation settings.- Use cells in logarithmic growth phase.- Handle cells gently.- Set up proper single-stain controls for compensation.[6]
Weak or no signal in treated group - Insufficient this compound concentration or treatment time.- Loss of apoptotic cells in the supernatant.[6]- Reagents are expired or improperly stored.- Perform a dose-response and time-course experiment.- Collect and include the supernatant during cell harvesting.- Use fresh reagents.
High Annexin V+/PI+ population - Treatment conditions are too harsh (high concentration or long duration).[8]- Mechanical damage to cells.- Reduce the concentration of this compound or shorten the incubation time.- Handle cells gently.

Protocol 2: Western Blotting for Apoptotic Markers

This protocol provides a general guideline for detecting changes in apoptotic proteins.[10][14]

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Troubleshooting for Western Blotting

IssuePossible Cause(s)Recommended Solution(s)
Weak or no signal - Low protein abundance.- Poor antibody quality or incorrect dilution.- Insufficient exposure time.[15]- Increase the amount of protein loaded.- Use a validated antibody at the recommended dilution.- Increase the exposure time.
High background or non-specific bands - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.[16]- Increase blocking time or change blocking agent.- Optimize antibody concentrations.- Increase the number and duration of washes.
Inconsistent band intensities - Uneven protein loading.- Inefficient protein transfer.- Perform accurate protein quantification and load equal amounts.- Verify transfer efficiency (e.g., with Ponceau S staining).

References

Side reactions to avoid in (-)-Lentiginosine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (-)-Lentiginosine.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of diastereomers that is difficult to separate. What are the likely side products and why are they forming?

A1: The most common side products in this compound synthesis are its epimers, primarily (-)-1-epi-Lentiginosine and the 8a-epimer. The formation of these stereoisomers typically arises during the reduction of the intermediate indolizinium salt. This key step establishes the final stereochemistry at the C-1 and C-8a positions. If the reduction is not perfectly diastereoselective, a mixture of this compound and its epimers will be formed. The planarity of the indolizinium salt intermediate allows for the reducing agent to attack from different faces, leading to different stereoisomers.

Q2: How can I improve the diastereoselectivity of the indolizinium salt reduction to favor the formation of this compound?

A2: Optimizing the diastereoselectivity of the reduction is crucial. Several factors can influence the stereochemical outcome:

  • Choice of Reducing Agent: The steric bulk and reactivity of the reducing agent play a significant role. Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., H₂ with PtO₂ or Pd/C). The choice of catalyst and hydrogen pressure in catalytic hydrogenation can also affect the diastereomeric ratio.

  • Solvent: The solvent can influence the conformation of the indolizinium salt and the approach of the reducing agent. Protic solvents like methanol or ethanol are commonly used.

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

  • Additives: The presence of acids or bases can alter the reaction pathway and selectivity. For instance, carrying out catalytic hydrogenation under acidic conditions (e.g., with a drop of concentrated HCl) has been reported in the synthesis of the epimer, suggesting that pH control is important.

Systematic screening of these parameters is recommended to find the optimal conditions for your specific substrate.

Q3: I am observing incomplete cyclization to form the indolizidine core. What are the possible causes and solutions?

A3: Incomplete intramolecular cyclization to form the bicyclic indolizidine skeleton can be a significant issue. Potential causes include:

  • Poor Leaving Group: If the cyclization proceeds via nucleophilic displacement, the efficiency of the reaction is highly dependent on the quality of the leaving group. Ensure that the alcohol functionality is converted to a good leaving group, such as a tosylate or mesylate, and that the activation is complete.

  • Steric Hindrance: Steric hindrance around the reaction centers can disfavor the desired intramolecular reaction. Careful selection of protecting groups to minimize steric bulk near the reacting centers can be beneficial.

  • Reaction Conditions: The choice of base and solvent is critical for promoting the intramolecular cyclization over competing intermolecular side reactions. A thorough optimization of reaction concentration, temperature, and choice of base is recommended.

Q4: I am having issues with the removal of protecting groups, leading to decomposition of my product. What should I do?

A4: The polyhydroxylated nature of this compound makes it sensitive to harsh deprotection conditions. Decomposition during this final step is a common problem. To mitigate this:

  • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where different types of protecting groups can be removed under distinct conditions without affecting others.[1] This allows for selective deprotection under milder conditions.

  • Protecting Group-Free Synthesis: Consider a synthetic route that avoids the use of protecting groups altogether. While potentially more challenging in terms of chemoselectivity in earlier steps, it circumvents the final deprotection issues.

  • Milder Deprotection Reagents: If protecting groups are necessary, explore milder deprotection protocols. For example, for silyl ethers, fluoride sources other than HF, such as TBAF, can be less harsh. For benzyl ethers, transfer hydrogenolysis can sometimes be milder than standard catalytic hydrogenation at high pressure.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Diastereoselectivity (Formation of Epimers) Non-selective reduction of the indolizinium salt intermediate.1. Screen Reducing Agents: Compare the diastereomeric ratio obtained with NaBH₄, LiBH₄, and different catalytic hydrogenation conditions (e.g., PtO₂, Pd/C, Rh/C) and pressures. 2. Optimize Temperature: Perform the reduction at lower temperatures (e.g., 0 °C to -78 °C) to enhance selectivity. 3. Vary the Solvent: Test different protic solvents (MeOH, EtOH, iPrOH) to assess the impact on stereoselectivity. 4. Control pH: Investigate the effect of adding a catalytic amount of acid or base to the reduction mixture.
Formation of a Diastereomeric Mixture of Indolizinium Salts The intramolecular cyclization step may not be fully stereospecific.1. Optimize Cyclization Conditions: Vary the solvent, temperature, and base used for the cyclization to favor the formation of the desired diastereomer. 2. Purification of Intermediate: If possible, purify the diastereomeric mixture of the indolizinium salt before the reduction step. This can be challenging due to their salt-like nature but may be achievable with specialized chromatography.
Incomplete Reaction or Low Yield in Cyclization Step Inefficient activation of the hydroxyl group or unfavorable reaction kinetics.1. Confirm Leaving Group Formation: Use NMR or other analytical techniques to ensure complete conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate). 2. Screen Bases and Solvents: Test a range of non-nucleophilic bases (e.g., DBU, DIPEA) and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) to promote the intramolecular reaction. 3. Adjust Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
Product Decomposition During Deprotection The polyol structure is sensitive to harsh acidic or basic conditions.1. Use Milder Reagents: For acid-labile groups, try weaker acids or buffered systems. For hydrogenolysis, use lower pressures of H₂ and shorter reaction times. 2. Protecting Group-Free Strategy: If feasible, redesign the synthesis to avoid protecting groups on the sensitive hydroxyl moieties.

Experimental Protocols

Key Experiment: Diastereoselective Reduction of a Diastereomeric Mixture of Indolizinium Salts to Synthesize (-)-1-epi-Lentiginosine[2]

This protocol describes the reduction of a mixture of indolizinium salt diastereomers. By modifying the reducing agent and conditions, this procedure can be adapted to optimize the yield of the desired this compound.

Materials:

  • Diastereomeric mixture of indolizinium salts (e.g., 10(a+b) in the cited literature)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Platinum(IV) oxide (PtO₂)

  • Sodium Hydroxide (NaOH) solution (3 M)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diastereomeric mixture of the indolizinium salt in methanol.

  • Add one drop of concentrated HCl to the solution.

  • Add 10% PtO₂ as the catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker).

  • Stir the reaction overnight.

  • After the reaction is complete (monitor by TLC or LC-MS), carefully quench the reaction.

  • Basify the mixture by adding 3 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of CH₂Cl₂/MeOH).

Visualizations

Logical Workflow for Troubleshooting Diastereoselectivity

G Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereomeric Ratio (Epimer Formation) check_reduction Investigate Reduction Step start->check_reduction check_cyclization Investigate Cyclization Step start->check_cyclization screen_reducers Screen Reducing Agents (NaBH4, PtO2/H2, etc.) check_reduction->screen_reducers optimize_temp Optimize Temperature (e.g., 0°C, -78°C) check_reduction->optimize_temp optimize_solvent Optimize Solvent (MeOH, EtOH, etc.) check_reduction->optimize_solvent optimize_cycl_cond Optimize Cyclization Conditions (Base, Solvent, Temp.) check_cyclization->optimize_cycl_cond purify_intermed Purify Indolizinium Salt (If possible) check_cyclization->purify_intermed analysis Analyze Diastereomeric Ratio (NMR, Chiral HPLC) screen_reducers->analysis optimize_temp->analysis optimize_solvent->analysis optimize_cycl_cond->analysis purify_intermed->analysis end Improved Diastereoselectivity analysis->end

Caption: A logical workflow for troubleshooting and optimizing the diastereoselectivity in this compound synthesis.

Signaling Pathway of Side Product Formation

G Reaction Pathway Leading to Epimer Formation reactant Acyclic Precursor cyclization Intramolecular Cyclization reactant->cyclization intermediate Diastereomeric Mixture of Indolizinium Salts cyclization->intermediate reduction Diastereoselective Reduction intermediate->reduction product This compound (Desired Product) reduction->product Favored Pathway side_product (-)-1-epi-Lentiginosine and/or 8a-epi-Lentiginosine (Side Products) reduction->side_product Side Reaction Pathway

Caption: The formation of epimeric side products occurs during the non-selective reduction of the indolizinium salt intermediate.

References

Technical Support Center: Refinement of Purification Protocols for (-)-Lentiginosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for (-)-Lentiginosine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: this compound, an alkaloid, is typically purified using chromatographic techniques. The most commonly cited methods include:

  • Silica Gel Chromatography: A standard method for the purification of organic compounds, including alkaloids.

  • Ion-Exchange Chromatography (IEC): This technique is particularly useful for separating charged molecules like alkaloids from neutral impurities.[1][2][3][4] Strong cation exchange (SCX) resins are often employed.[3]

  • Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and assessing the purity of fractions, but can also be used for small-scale preparative separations.

  • Radial Chromatography: A form of preparative TLC that can be more efficient for separating certain compounds.

Q2: What is the most significant challenge in the purification of this compound?

A2: A primary challenge is the separation of this compound from its stereoisomers, particularly its 2-epimer, which can form during synthesis.[5][6] These epimers often have very similar polarities, making their separation by standard chromatography difficult.

Q3: What analytical techniques are used to assess the purity of this compound?

A3: The purity of this compound is typically determined using high-performance liquid chromatography (HPLC), often with a chiral stationary phase to resolve enantiomers and diastereomers.[7][8][9] Other methods include nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and identify impurities.

Q4: What are the key physicochemical properties of this compound to consider during purification development?

Troubleshooting Guides

Silica Gel Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound from impurities (e.g., epimers). The solvent system (mobile phase) lacks the selectivity to resolve compounds with similar polarities.1. Optimize the solvent system: Experiment with different solvent mixtures. A common system for alkaloids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).2. Add a basic modifier: Incorporating a small amount of a base like triethylamine or ammonia into the mobile phase can improve the peak shape and resolution of basic compounds like alkaloids by minimizing tailing on the acidic silica gel.[10]3. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.[11]
This compound is not eluting from the column. The mobile phase is not polar enough to displace the compound from the silica gel.1. Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., methanol) in the eluent.2. Consider a stronger solvent system: If a simple two-solvent system is ineffective, a three-component system (e.g., dichloromethane/methanol/ammonia) might be necessary.
Streaking or tailing of the this compound peak. Interaction of the basic alkaloid with the acidic silanol groups on the silica gel surface.1. Add a basic modifier: As mentioned above, adding triethylamine or ammonia to the eluent can neutralize the acidic sites on the silica gel and reduce tailing.[10]2. Use deactivated silica gel: Silica gel can be pre-treated with a base to reduce its acidity.[11]
Low recovery of this compound. Irreversible adsorption of the compound onto the silica gel.1. Use a less acidic stationary phase: Consider using alumina or a deactivated silica gel.2. Optimize the mobile phase: Ensure the solvent system is appropriate to elute the compound efficiently without causing degradation.
Ion-Exchange Chromatography
Problem Possible Cause Troubleshooting Steps
This compound does not bind to the cation-exchange resin. The pH of the loading buffer is too high, causing the alkaloid to be in its neutral, uncharged form.1. Adjust the pH of the loading buffer: The pH of the solution should be at least 1-2 units below the pKa of the conjugate acid of this compound to ensure it is protonated and carries a positive charge. Since the exact pKa is not readily available, empirical testing around a pH of 4-6 is a reasonable starting point for weak alkaloids.2. Ensure low ionic strength: High salt concentrations in the loading buffer can compete with the target molecule for binding to the resin.
Poor recovery of this compound during elution. The elution conditions are not strong enough to displace the bound compound.1. Increase the ionic strength of the elution buffer: Use a gradient of increasing salt concentration (e.g., NaCl or KCl) to elute the compound.2. Change the pH of the elution buffer: Increase the pH of the elution buffer to neutralize the charge on the alkaloid, causing it to detach from the resin. A common eluent for alkaloids from a strong cation exchange resin is a solution of ammonia in an organic solvent like methanol.[12]
Co-elution of impurities with this compound. The elution profile is not optimized for selectivity.1. Optimize the elution gradient: A shallower gradient of salt concentration or pH can improve the resolution between this compound and other charged impurities.2. Combine with other techniques: Use ion-exchange as a capture and initial purification step, followed by a polishing step using a different technique like reversed-phase HPLC or silica gel chromatography.

Quantitative Data

Specific comparative quantitative data for the purification of this compound is not extensively available in the reviewed literature. Researchers are encouraged to maintain detailed records of their purification runs to build an internal database for process optimization. The following table provides a template for summarizing key purification metrics.

Purification Step Starting Material (mg) Product Recovered (mg) Step Yield (%) Purity (%) Analytical Method
Crude Extract HPLC, NMR
Silica Gel Chromatography HPLC, NMR
Ion-Exchange Chromatography HPLC, NMR
Crystallization HPLC, NMR
Overall

Experimental Protocols

General Protocol for Silica Gel Chromatography of this compound

This is a generalized protocol that requires optimization for specific sample matrices.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common solvent system for alkaloids is dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5 v/v/v).

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC, staining with an appropriate reagent (e.g., ninhydrin for primary/secondary amines or a general stain like potassium permanganate).

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

General Protocol for Ion-Exchange Chromatography of this compound

This is a generalized protocol using a strong cation-exchange (SCX) resin.

  • Resin Equilibration:

    • Pack the SCX column according to the manufacturer's instructions.

    • Equilibrate the column with a low ionic strength buffer at an acidic pH (e.g., 50 mM sodium acetate, pH 5.0).

  • Sample Loading:

    • Dissolve the sample containing this compound in the equilibration buffer.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound, neutral, or anionic impurities.

  • Elution:

    • Elute the bound this compound using a buffer with either increasing ionic strength or increasing pH.

    • Salt Gradient Elution: Apply a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

    • pH Step Elution: Use a buffer with a higher pH to neutralize the charge on the alkaloid. For example, a solution of 2% ammonium hydroxide in methanol can be effective.

    • Collect fractions throughout the elution process.

  • Analysis and Pooling:

    • Analyze the fractions for the presence of this compound using an appropriate method (e.g., TLC or HPLC).

    • Pool the pure fractions and process them further (e.g., desalting if a salt gradient was used, followed by solvent evaporation).

Visualizations

PurificationWorkflow Crude Crude this compound Mixture Silica Silica Gel Chromatography Crude->Silica Initial Purification Analysis1 Purity Analysis (TLC, HPLC) Silica->Analysis1 Fraction Monitoring IonExchange Ion-Exchange Chromatography Analysis2 Purity Analysis (HPLC, NMR) IonExchange->Analysis2 Final Purity Check Analysis1->IonExchange Further Purification (Optional) PureProduct Pure this compound Analysis1->PureProduct If Sufficiently Pure Analysis2->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Identified CheckPurity Assess Purity and Yield Start->CheckPurity LowPurity Low Purity CheckPurity->LowPurity Purity < Target LowYield Low Yield CheckPurity->LowYield Yield < Target OptimizeSilica Optimize Silica Gel Conditions (Solvent, Gradient, Additives) LowPurity->OptimizeSilica OptimizeIEC Optimize Ion-Exchange Conditions (pH, Ionic Strength) LowPurity->OptimizeIEC EpimerSeparation Focus on Epimer Separation (Chiral HPLC, Derivatization) LowPurity->EpimerSeparation If Epimers Present CheckAdsorption Investigate Irreversible Adsorption LowYield->CheckAdsorption Resolved Issue Resolved OptimizeSilica->Resolved OptimizeIEC->Resolved CheckAdsorption->Resolved EpimerSeparation->Resolved

Caption: Troubleshooting logic for this compound purification.

References

Validation & Comparative

Enantioselective Proapoptotic Activity: (-)-Lentiginosine Elicits Cell Death While (+)-Lentiginosine Remains Inert

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the enantiomers of lentiginosine reveals a stark contrast in their ability to induce programmed cell death, or apoptosis. Experimental evidence demonstrates that the non-natural enantiomer, (-)-lentiginosine, is a potent proapoptotic agent in various cancer cell lines, whereas the natural enantiomer, (+)-lentiginosine, exhibits no such activity. This guide provides a detailed comparison of their proapoptotic effects, supported by experimental data and methodologies, for researchers in oncology and drug development.

Contrasting Effects on Apoptosis Induction

Studies have consistently shown that this compound, also referred to as D-(-)-lentiginosine, induces apoptosis in a dose-dependent manner across multiple tumor cell lines, including MOLT-3 (human leukemia), HT-29 (human colon adenocarcinoma), and SH-SY5Y (human neuroblastoma). In stark contrast, (+)-lentiginosine, the natural form of the molecule, does not trigger apoptosis even at high concentrations.[1][2][3] This enantioselective activity highlights a specific interaction of this compound with the cellular machinery of apoptosis.

The proapoptotic activity of this compound is significantly more pronounced in tumor cells compared to normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of cancer cell specificity and a favorable therapeutic window.[1][2]

Quantitative Analysis of Proapoptotic Markers

The proapoptotic efficacy of this compound has been quantified through various cellular and molecular assays. The tables below summarize key findings from comparative studies.

Table 1: Induction of Apoptosis (Hypodiploid Nuclei) by Lentiginosine Enantiomers

Cell LineTreatment (100 µM, 18h)% Apoptotic Cells (Mean ± SD)
MOLT-3 Control5.2 ± 1.1
This compound35.4 ± 3.2
(+)-Lentiginosine6.1 ± 1.5
SH-SY5Y Control4.8 ± 0.9
This compound28.7 ± 2.5
(+)-Lentiginosine5.3 ± 1.2
HT-29 Control3.5 ± 0.7
This compound22.1 ± 2.1
(+)-Lentiginosine4.0 ± 0.8
PBMC Control3.1 ± 0.6
This compound15.2 ± 1.8
(+)-Lentiginosine3.8 ± 0.9

*P < 0.05; **P < 0.001 with respect to control. Data adapted from studies by Macchi et al.[3]

Table 2: Upregulation of Key Apoptotic Proteins by this compound (100 µM, 18h)

Cell LineFold Increase in Caspase-9 ExpressionFold Increase in Cytoplasmic Cytochrome c
MOLT-3 1.5 - 3.12.3
HT-29 1.5 - 3.12.3
SH-SY5Y 1.5 - 3.12.6

Data represents the range of increase observed across the cell lines.[4][5][6]

Mechanistic Insights: The Intrinsic Pathway of Apoptosis

Further investigations have revealed that this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway.[4][5][7] This process is independent of the p53 tumor suppressor protein.[4][5][6] The key molecular events initiated by this compound are outlined below.

G cluster_stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Lentiginosine This compound Bcl2_family Upregulation of pro-apoptotic Bim, Bid Downregulation of anti-apoptotic Bcl-2, Bcl-XL Lentiginosine->Bcl2_family Mito Mitochondrial Membrane Potential Collapse CytC Cytochrome c Release Mito->CytC Bcl2_family->Mito Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Caption: this compound induced intrinsic apoptosis pathway.

The proapoptotic cascade initiated by this compound involves:

  • Modulation of Bcl-2 Family Proteins: A shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic members (Bim, Bid) over the anti-apoptotic ones (Bcl-2, Bcl-XL).[4][6]

  • Mitochondrial Dysfunction: A significant collapse of the mitochondrial membrane potential.[4][6]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[4][5][6]

  • Caspase Activation: The formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates effector caspases like caspase-3 and -8, leading to the execution of apoptosis.[1][2][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Human tumor cell lines (MOLT-3, HT-29, SH-SY5Y) and peripheral blood mononuclear cells (PBMCs) were cultured in appropriate media supplemented with fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Cells were treated with varying concentrations of this compound or (+)-lentiginosine for the indicated time periods.

Analysis of Apoptosis by Flow Cytometry

Apoptosis was quantified by measuring the percentage of hypodiploid nuclei through flow cytometry.

  • Cell Harvesting: After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the sub-G1 peak (hypodiploid DNA content) was considered the apoptotic population.

Western Blot Analysis for Caspase Expression
  • Protein Extraction: Cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against caspase-9, caspase-3, caspase-8, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify protein expression levels.

Measurement of Mitochondrial Membrane Potential (MMP)

The lipophilic cationic dye JC-1 was used to assess changes in MMP.

  • Cell Staining: Treated cells were incubated with JC-1 staining solution.

  • Flow Cytometry: The fluorescence of the cells was analyzed by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the collapse of MMP.

Cytochrome c Release Assay

An enzyme-linked immunosorbent assay (ELISA) was used to measure the amount of cytochrome c released into the cytoplasm.

  • Cytosolic Fractionation: The cytosolic fraction of the cells was carefully separated from the mitochondrial fraction by differential centrifugation.

  • ELISA: The concentration of cytochrome c in the cytosolic extracts was determined using a commercially available cytochrome c ELISA kit according to the manufacturer's instructions.

G cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays start Cell Culture & Treatment with Lentiginosine Enantiomers Flow_Cytometry Flow Cytometry (Hypodiploid Nuclei, Annexin V/PI) start->Flow_Cytometry Western_Blot Western Blot (Caspase Expression) start->Western_Blot MMP_Assay MMP Assay (JC-1 Staining) start->MMP_Assay CytC_Assay Cytochrome c ELISA start->CytC_Assay Data_Analysis Data Analysis & Comparison Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis MMP_Assay->Data_Analysis CytC_Assay->Data_Analysis

Caption: Workflow for assessing the proapoptotic activity.

Conclusion

The available data unequivocally demonstrates that this compound possesses significant proapoptotic activity against various cancer cell lines, while its enantiomer, (+)-lentiginosine, is inactive. The mechanism of action for this compound involves the induction of the intrinsic mitochondrial pathway of apoptosis in a p53-independent manner. This enantioselective effect underscores the stereospecificity of the molecular interactions governing apoptosis and positions this compound as a potential lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its molecular targets and to evaluate its in vivo efficacy and safety.

References

An Objective Comparison of (-)-Lentiginosine and Other Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel apoptosis-inducing agent (-)-Lentiginosine against well-established agents: Staurosporine, Cisplatin, and Doxorubicin. The information presented is collated from experimental data to assist researchers in evaluating these compounds for their studies.

Section 1: Mechanisms of Action

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

This compound

This compound, the nonnatural enantiomer of an iminosugar indolizidine alkaloid, induces apoptosis primarily through the intrinsic pathway .[1][2] This process is characterized by the following key events:

  • Mitochondrial Disruption: It causes a significant collapse of the mitochondrial membrane potential.[1][2]

  • Bcl-2 Family Regulation: It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic BH3-only proteins.[1][3]

  • Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[2][3]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[2][3] Studies have also shown an increase in caspase-8 expression and activity.[4][5]

  • p53-Independent: Notably, the apoptotic activity of this compound does not depend on the tumor suppressor protein p53.[1][3]

lentiginosine_pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Bcl2 Bcl-2 / Bcl-xL CytoC_mito Cytochrome c Bcl2->CytoC_mito Inhibits BimBid BIM / BID BimBid->CytoC_mito Promotes CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release MMP ΔΨm Collapse MMP->CytoC_mito Lentiginosine This compound Lentiginosine->Bcl2 Downregulates Lentiginosine->BimBid Upregulates Lentiginosine->MMP Casp8 Caspase-8 Lentiginosine->Casp8 Activates Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Casp9) Apoptosome->Casp9 Activates CytoC_cyto->Apoptosome

Figure 1. this compound Apoptosis Signaling Pathway.

Staurosporine

Staurosporine is a broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.[6] Its mechanism can be complex and cell-type dependent, often involving both caspase-dependent and -independent pathways.[7][8][9] The primary route involves the intrinsic pathway, triggering mitochondrial cytochrome c release and subsequent caspase activation.[6][8]

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that functions by creating cross-links in DNA.[10] This DNA damage blocks cell division and triggers apoptosis.[10][11] Cisplatin-induced apoptosis can proceed through multiple signaling pathways:

  • Intrinsic Pathway: DNA damage activates p53, which in turn modulates Bcl-2 family proteins to initiate the mitochondrial pathway.[10][12]

  • Extrinsic Pathway: Cisplatin can upregulate the expression of death receptors like Fas, engaging the extrinsic pathway.[12]

  • Other Pathways: It can also induce stress-activated protein kinases (JNK) and endoplasmic reticulum stress, both of which can contribute to apoptosis.[10][12]

Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanisms include inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).[13][14] Doxorubicin-induced apoptosis is multifaceted:

  • DNA Damage & Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks that trigger apoptotic signaling.[13]

  • Oxidative Stress: The generation of H₂O₂ and other ROS causes oxidative DNA damage and lipid peroxidation, which are potent triggers for the intrinsic apoptotic pathway, leading to cytochrome c release and caspase activation.[13][15]

  • p53-Dependent and -Independent Mechanisms: Doxorubicin can activate p53-dependent pathways in some tumor cells, while in other cells, particularly normal ones, apoptosis may be more dependent on ROS generation.

Section 2: Quantitative Comparison of Apoptotic Efficacy

The following table summarizes experimental data on the pro-apoptotic activity of this compound and the other selected agents across various cell lines.

AgentCell Line(s)ConcentrationTreatment TimeKey Quantitative ResultsCitation(s)
This compound MOLT-3, SH-SY5Y10 µM - 1 mM18 hUp to 70% induction of hypodiploid (apoptotic) nuclei.[5]
MOLT-3100 µM6 h29.8% Annexin-V positive cells (vs. 6.7% in control).[5]
MOLT-3, HT-29, SH-SY5Y100 µM18 h1.5 to 3.1-fold increase in Caspase-9 expression.[2][3]
MOLT-3, HT-29, SH-SY5Y100 µM18 h2.3 to 2.6-fold increase in cytoplasmic Cytochrome c.[2][3]
Staurosporine L1210/SNot Specified3 hEarly onset of apoptosis.[7][9]
L1210/0Not Specified> 12 hLate onset of apoptosis.[7][9]
Melanoma cell linesNot Specified3-6 hPeak reduction in mitochondrial membrane potential.[8]
Cisplatin L1210100 µM10 hExtensive apoptosis induction.[10]
Jurkat100-300 µM8 hSignificant DEVDase (caspase) activity and DNA fragmentation.[16]
Doxorubicin HL-60Not Specified7 hDNA ladder formation detected.[13]
Rat CardiomyocytesNot Specified24 hSignificant increase in Caspase-3 activity.[17]
Rat Heart (in vivo)20 mg/kg (single dose)4 days2-fold increase in cytosolic Cytochrome c.[15]

Section 3: Experimental Protocols

Accurate assessment of apoptosis is crucial for evaluating the efficacy of inducing agents. Below are detailed methodologies for key experiments commonly cited in apoptosis research.

experimental_workflow cluster_assays Apoptosis Assays cluster_analysis Analysis start Seed and Culture Cells treat Treat with Apoptosis-Inducing Agent start->treat harvest Harvest Adherent & Suspension Cells treat->harvest wash Wash Cells with Cold PBS harvest->wash annexin Annexin V/PI Staining wash->annexin mmp MMP Assay (JC-1) wash->mmp pi_stain Hypodiploid DNA (PI Staining) wash->pi_stain western Western Blotting wash->western Cell Lysis flow Flow Cytometry annexin->flow mmp->flow microscopy Fluorescence Microscopy mmp->microscopy pi_stain->flow blot_analysis Immunodetection western->blot_analysis

Figure 2. General Experimental Workflow for Apoptosis Assessment.

1. Annexin V-FITC / Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS.[18] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]

  • Protocol:

    • Induce apoptosis in your cell line of choice with the desired agent.

    • Harvest 1-5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes).[19]

    • Wash cells once with cold 1X PBS, centrifuge, and carefully discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of PI staining solution (e.g., 50 µg/mL).[20]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

    • Add 400 µL of 1X Binding Buffer to each tube.[20][21]

    • Analyze immediately (within 1 hour) by flow cytometry.[20]

  • Interpretation:

    • Annexin V (-) / PI (-): Live, healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

2. Quantification of Hypodiploid Nuclei by PI Staining

This method quantifies apoptotic cells by measuring their reduced DNA content.

  • Principle: During apoptosis, endonucleases cleave DNA into fragments, which are lost from the cell upon permeabilization. When stained with a DNA-binding dye like PI, these apoptotic cells exhibit a lower fluorescence intensity than healthy G1 cells, appearing as a "sub-G1" or hypodiploid peak on a DNA content histogram.[22][23]

  • Protocol:

    • Harvest 1-2 x 10⁶ cells and centrifuge at 200 x g for 5 minutes.[24]

    • Wash with PBS, centrifuge, and discard the supernatant.

    • Gently resuspend the cell pellet in 1 mL of a hypotonic fluorochrome solution (e.g., 0.1% sodium citrate, 0.1% Triton X-100, 50 µg/mL PI).[22][24]

    • Incubate the suspension in the dark at 4°C for at least 1 hour (up to 24 hours).[24]

    • Analyze by flow cytometry using a 488 nm laser for excitation and measuring red fluorescence (>600 nm).[24]

    • Gate out debris and analyze the histogram of DNA content to quantify the percentage of events in the sub-G1 region.

3. Western Blotting for Caspase-3 Activation

This technique detects the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

  • Principle: Caspase-3 is synthesized as an inactive 32-35 kDa proenzyme.[25][26] During apoptosis, it is cleaved into active p17 and p12 fragments. Western blotting uses antibodies that can detect either the full-length pro-caspase, the cleaved fragments, or specifically the active form, providing evidence of caspase cascade activation.[25][26]

  • Protocol:

    • Treat cells and collect lysates. Lyse cells in 1X SDS Sample Buffer.[25]

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[25]

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Load ~20 µg of protein per lane on a 10-15% SDS-PAGE gel.[27]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[27]

    • Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBS with 0.1% Tween-20).[25]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (e.g., at a 1:1000 dilution).[25]

    • Wash the membrane three times with TBS-T.[25]

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[25]

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) reagent to visualize bands.[27]

4. Mitochondrial Membrane Potential (MMP) Assay using JC-1

This assay measures the health of the mitochondria, which is compromised early in the intrinsic apoptotic pathway.

  • Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[28] In healthy, non-apoptotic cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Protocol:

    • Seed cells in a suitable format (e.g., 96-well plate, chamber slides).

    • After treatment, remove the culture medium and stain the cells with 2 µM JC-1 dye in buffer or medium for 15-30 minutes at 37°C.[29][30]

    • For Microscopy: Wash cells with PBS and observe immediately using a fluorescence microscope with filters for both red and green fluorescence.[29]

    • For Flow Cytometry/Plate Reader: After incubation, wash the cells with assay buffer. Analyze using a flow cytometer (detecting green in FL1 and red in FL2) or a fluorescence plate reader (Excitation/Emission at ~485/535 nm for monomers and ~540/570 nm for aggregates).[29][31]

References

A Comparative Analysis of (-)-Lentiginosine and Swainsonine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent indolizidine alkaloids, (-)-Lentiginosine and Swainsonine. Both compounds are recognized for their potent biological activities, primarily as inhibitors of glycosidases, and have garnered significant interest in the fields of biochemistry and drug development. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Differences and Similarities

FeatureThis compoundSwainsonine
Primary Molecular Target Amyloglucosidase, Hsp90 (for the (+) enantiomer)α-Mannosidases (Golgi α-mannosidase II and lysosomal α-mannosidase)
Primary Cellular Effect Inhibition of a fungal α-glucosidase; Pro-apoptotic in tumor cells (non-natural enantiomer)Inhibition of N-linked glycoprotein processing, leading to the accumulation of hybrid-type glycans
Therapeutic Potential Anti-cancer (pro-apoptotic), potential for Hsp90-related therapiesAnti-cancer, immunomodulatory, anti-viral
Mechanism of Action Competitive inhibitor of amyloglucosidase; Binds to the middle domain of Hsp90Mimics the mannosyl cation transition state in the active site of α-mannosidases

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Ki and IC50) of this compound and Swainsonine against various glycosidases and other protein targets. This data provides a quantitative measure of their potency and selectivity.

CompoundTarget Enzyme/ProteinKiIC50Source Organism/Cell Line
This compound Amyloglucosidase (a fungal α-glucosidase)1 x 10-5 M-Aspergillus niger[1]
Glucosidase INo inhibition-Not specified[1]
Sucrase, Maltase, Yeast α-glucosidaseNo inhibition-Not specified[1]
(+)-Lentiginosine Hsp90-In the low micromolar rangeHuman
Swainsonine Golgi α-Mannosidase II-0.2 µMRat Liver
Lysosomal α-MannosidaseCompetitive inhibition at ≤ 0.5 µM0.1 - 1.0 µMRat Liver[2][3]
Jack Bean α-Mannosidase-1-5 x 10-7 MCanavalia ensiformis[4][5]
GlucosidasesSlight inhibition-Liver particulate enzyme preparation[2][3]

Mechanism of Action: A Tale of Two Pathways

The distinct biological effects of this compound and Swainsonine stem from their different molecular targets and mechanisms of action.

Swainsonine's Impact on N-Glycan Processing:

Swainsonine is a potent inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[3][6] This pathway is responsible for the maturation of glycoproteins, which play crucial roles in cell signaling, adhesion, and immunity. By inhibiting α-mannosidase II, swainsonine disrupts the trimming of mannose residues from high-mannose N-glycans, leading to the accumulation of "hybrid-type" glycans. This alteration in the glycan structure of cell surface proteins can have profound effects on cellular function.

N_Glycan_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Man9GlcNAc2 Man₉GlcNAc₂ Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidase I & II This compound does not inhibit Man5GlcNAc2 Man₅GlcNAc₂ Man9GlcNAc2->Man5GlcNAc2 Mannosidase I Hybrid_Glycan Hybrid-type Glycan (Accumulates) Man5GlcNAc2->Hybrid_Glycan Mannosidase II Complex_Glycan Complex-type Glycan (Formation Blocked) Hybrid_Glycan->Complex_Glycan Further Processing Swainsonine Swainsonine Swainsonine->Man5GlcNAc2

Figure 1: Swainsonine's inhibition of Golgi α-mannosidase II in the N-glycan processing pathway.

This compound's Diverse Targets:

This compound is a selective inhibitor of amyloglucosidase, a fungal α-glucosidase, with a competitive mode of inhibition.[1] It does not significantly inhibit other α-glucosidases like sucrase, maltase, or yeast α-glucosidase, nor does it affect glucosidase I, an enzyme in the N-glycan processing pathway.[1]

Interestingly, the non-natural enantiomer of lentiginosine, D-(-)-lentiginosine, exhibits pro-apoptotic activity in various tumor cell lines, a property not shared by the natural L-(+)-enantiomer.[7] Furthermore, the natural enantiomer, (+)-lentiginosine, has been shown to inhibit the ATPase and chaperone activity of Heat shock protein 90 (Hsp90) by binding to its middle domain. This suggests a potential for developing lentiginosine-based compounds with multi-target anticancer properties.

Molecular_Targets cluster_Lentiginosine This compound & Enantiomers cluster_Swainsonine Swainsonine Lentiginosine This compound Amyloglucosidase Amyloglucosidase (Fungal α-glucosidase) Lentiginosine->Amyloglucosidase Inhibits plus_Lentiginosine (+)-Lentiginosine Hsp90 Hsp90 (Middle Domain) plus_Lentiginosine->Hsp90 Inhibits D_Lentiginosine D-(-)-Lentiginosine (non-natural) Apoptosis Apoptosis Induction (Tumor Cells) D_Lentiginosine->Apoptosis Induces Swainsonine Swainsonine MannosidaseII Golgi α-Mannosidase II Swainsonine->MannosidaseII Inhibits LysosomalMannosidase Lysosomal α-Mannosidase Swainsonine->LysosomalMannosidase Inhibits

Figure 2: Comparative molecular targets of this compound, its enantiomers, and Swainsonine.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize and compare this compound and Swainsonine.

Glycosidase Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the inhibitory activity of compounds against glycosidases, such as amyloglucosidase and α-mannosidase.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target glycosidase (e.g., amyloglucosidase from Aspergillus niger or jack bean α-mannosidase) in an appropriate buffer (e.g., phosphate or acetate buffer at optimal pH for the enzyme).

    • Prepare a stock solution of the corresponding p-nitrophenyl (pNP) glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside for amyloglucosidase) in the same buffer.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of the inhibitor (this compound or Swainsonine) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. A control well with buffer instead of the inhibitor is also prepared.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNP-substrate to each well.

    • Incubate the reaction for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate) to raise the pH.

  • Data Analysis:

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Inhibition_Assay_Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate D->E F Stop Reaction E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50/Ki G->H

Figure 3: General workflow for a glycosidase inhibition assay.

Cell Viability Assay (CCK-8 Protocol for Swainsonine on U251 Glioma Cells)

This protocol describes the Cell Counting Kit-8 (CCK-8) assay used to assess the effect of Swainsonine on the viability of U251 human glioma cells.

  • Cell Culture:

    • Culture U251 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Seed the U251 cells into a 96-well plate at a density of approximately 5 x 103 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of Swainsonine (e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • After the treatment period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound and Swainsonine, while both being indolizidine alkaloids with glycosidase inhibitory properties, exhibit distinct pharmacological profiles. Swainsonine's potent inhibition of α-mannosidases and its profound impact on N-glycan processing have established it as a valuable tool for studying glycoprotein function and as a potential therapeutic agent. In contrast, this compound's activity is more targeted towards specific α-glucosidases, with its non-natural enantiomer showing promising pro-apoptotic effects on cancer cells. The additional discovery of Hsp90 inhibition by (+)-lentiginosine opens up new avenues for its therapeutic application.

This comparative guide highlights the importance of understanding the specific molecular targets and mechanisms of action of these compounds for their effective application in research and drug development. The provided data and protocols serve as a valuable resource for scientists working in these areas. Further head-to-head comparative studies across a broader range of biological systems will be crucial to fully elucidate the therapeutic potential of these fascinating natural products.

References

Efficacy of (-)-Lentiginosine in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of (-)-Lentiginosine with other relevant compounds across various cancer cell lines. The data presented is supported by experimental findings, detailed protocols, and visualizations of the underlying molecular mechanisms.

Comparative Efficacy of this compound and Alternatives

This compound, the non-natural enantiomer of the indolizidine alkaloid L-(+)-lentiginosine, has demonstrated pro-apoptotic activity in several cancer cell lines.[1][2] Unlike its natural counterpart, which primarily functions as a glycosidase inhibitor, this compound induces programmed cell death, making it a compound of interest for anti-cancer research. This section compares the efficacy of this compound with its natural enantiomer, a standard chemotherapeutic agent (SN38), and other related iminosugar alkaloids, Swainsonine and Castanospermine.

Quantitative Data Summary
CompoundCell LineEfficacy MeasureValueIncubation Time
This compound MOLT-3 (Leukemia)Apoptosis Induction~50% of cells18 hours
HT-29 (Colon Carcinoma)Apoptosis Induction~50% of cells18 hours
SH-SY5Y (Neuroblastoma)Apoptosis Induction~20% of cells18 hours
(+)-Lentiginosine MOLT-3, HT-29, SH-SY5YApoptosis InductionNo significant activity18 hours
SN38 HT-29IC500.08 ± 0.04 µM72 hours
Swainsonine U251 (Glioma)Inhibition of Cell ViabilityEffective at 20-40 µM12 hours
LN444 (Glioma)Inhibition of Cell ViabilityEffective at 20-40 µM12 hours
Castanospermine MCF-7 (Breast Cancer)IC5026 µM (CO-OCS derivative)72 hours
MDA-MB-231 (Breast Cancer)IC5044 µM (CO-OCS derivative)72 hours

Experimental Methodologies

The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound.

Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture cancer cell lines (e.g., MOLT-3, SH-SY5Y, HT-29) to the desired confluence. Treat cells with various concentrations of this compound or control compounds for the specified duration (e.g., 18 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture flask. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Immunoblotting for Caspase Activation

This technique is used to detect the expression and cleavage (activation) of key apoptosis-related proteins.

  • Protein Extraction: Following treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Caspase-3, Caspase-8, Caspase-9, Bcl-2, Bax, Cytochrome c).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of cleaved caspase fragments indicates apoptosis activation.

Visualizing the Mechanism of Action

Experimental Workflow for Efficacy Assessment

The following diagram illustrates the typical workflow for evaluating the anti-cancer efficacy of this compound.

G Experimental Workflow for this compound Efficacy cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Mechanism of Action cluster_3 Data Analysis A Cancer Cell Line Seeding (MOLT-3, SH-SY5Y, HT-29) B Treatment with This compound & Controls A->B C Cell Harvesting B->C F Protein Extraction B->F D Annexin V/PI Staining C->D E Flow Cytometry D->E H Quantification of Apoptosis E->H G Immunoblotting for Caspases, Bcl-2 family F->G I Analysis of Protein Expression G->I

Caption: Workflow for assessing this compound's efficacy.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is caspase-dependent and involves the regulation of Bcl-2 family proteins.[3][4]

G This compound Induced Apoptosis Pathway cluster_0 Initiation cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Lentiginosine This compound Bcl2 Bcl-2 (anti-apoptotic) (Downregulated) Lentiginosine->Bcl2 inhibits Bax Bax (pro-apoptotic) (Upregulated) Lentiginosine->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Pro-Caspase-9 -> Caspase-9 (activated) CytochromeC->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

A Comparative Analysis of (-)-Lentiginosine and Standard Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the anti-cancer potential of the iminosugar (-)-Lentiginosine in contrast to established chemotherapeutic agents.

This guide provides a comparative overview of the non-natural iminosugar, D-(-)-Lentiginosine, and standard-of-care chemotherapeutics, focusing on their mechanisms of action and effects on cancer cells. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical data to offer a baseline for researchers exploring novel therapeutic avenues.

Executive Summary

This compound, a synthetic stereoisomer of the natural product (+)-lentiginosine, has demonstrated pro-apoptotic activity in various tumor cell lines.[1][2] Its mechanism appears distinct from many traditional chemotherapeutics, initiating programmed cell death through the intrinsic mitochondrial pathway in a p53-independent manner.[3][4] This suggests a potential therapeutic window for cancers with mutated or non-functional p53, a common feature of drug-resistant tumors. Standard chemotherapeutics, such as 5-Fluorouracil (5-FU), Oxaliplatin, and Doxorubicin, remain the cornerstone of cancer treatment for various malignancies, including colorectal and liver cancers.[5][6][7] These agents typically function by inducing widespread DNA damage or interfering with cellular metabolism, leading to cell death. This guide will compare the available data on this compound with these established drugs.

Data Presentation: this compound vs. Standard Chemotherapeutics

The following tables summarize the known characteristics and effects of this compound in comparison to commonly used chemotherapeutic agents for colon and liver cancers. The data for this compound is derived from preclinical studies on cell lines such as HT-29 (colon carcinoma) and SH-SY5Y (neuroblastoma), while the information for standard chemotherapeutics is based on extensive clinical and preclinical data.

Table 1: Mechanism of Action and Cellular Effects

FeatureThis compound5-Fluorouracil (5-FU)OxaliplatinDoxorubicin
Primary Mechanism Induces apoptosis via the intrinsic pathway[3][4]Inhibits thymidylate synthase, disrupting DNA synthesis[7]Forms platinum-DNA adducts, inhibiting DNA replication and transcription[5][8]Intercalates into DNA, inhibits topoisomerase II, and generates free radicals[7]
Effect on Cell Cycle Primarily induces apoptosisS-phase specificCell cycle non-specificCell cycle non-specific
p53-Dependence Independent[3][4]DependentDependentDependent
Key Molecular Targets Caspase-9, Caspase-3, Bcl-2 family proteins[3][9]Thymidylate synthaseDNATopoisomerase II, DNA
Reported Side Effects Less cytotoxic to normal cells in preclinical studies[1]Myelosuppression, mucositis, diarrhea[5]Peripheral neuropathy, myelosuppression[5][10]Cardiotoxicity, myelosuppression[7]

Table 2: Pro-Apoptotic Activity

ParameterThis compoundSN38 (Active Metabolite of Irinotecan)
Apoptosis Induction Demonstrated in MOLT-3, HT-29, and SH-SY5Y cell lines[1][9]Potent inducer of apoptosis[1]
Comparative Potency Exhibited lower pro-apoptotic activity than SN38 in a comparative study[1]High pro-apoptotic activity[1]
Selectivity Less pro-apoptotic towards normal peripheral blood mononuclear cells (PBMCs) compared to tumor cells[1]Also cytotoxic to normal cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the studies investigating the pro-apoptotic effects of this compound.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Tumor cell lines (e.g., HT-29, SH-SY5Y) and normal cells (e.g., PBMCs) are seeded in 96-well plates at a density of 5 x 104 cells/well.

  • Compound Treatment: Cells are treated with varying concentrations of this compound, a positive control (e.g., SN38), and a vehicle control for 18 hours.

  • MTS Reagent Addition: After incubation, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for a period that allows for the development of the colored formazan product. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the desired concentration of this compound or a control compound for a specified time (e.g., 18 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

Western Blot for Caspase Expression
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay or similar method.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific caspases (e.g., caspase-3, caspase-8, caspase-9) and a loading control (e.g., β-actin).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression of the target proteins.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow for evaluating novel anti-cancer compounds.

G cluster_0 Mitochondrial (Intrinsic) Pathway Lentiginosine This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Lentiginosine->Bcl2 Downregulates BimBid Bim / Bid (Pro-apoptotic) Lentiginosine->BimBid Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 ActiveCaspase9 Active Caspase-9 Apaf1->ActiveCaspase9 Caspase9 Pro-Caspase-9 Caspase9->ActiveCaspase9 ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Bcl2->Mitochondrion BimBid->Mitochondrion

Caption: Signaling pathway of this compound-induced apoptosis.

G Start Novel Compound Discovery (this compound) InVitro In Vitro Studies Start->InVitro CellLines Tumor Cell Lines (e.g., HT-29, MOLT-3) InVitro->CellLines NormalCells Normal Cells (e.g., PBMCs) InVitro->NormalCells Viability Cell Viability Assays (MTS) CellLines->Viability NormalCells->Viability ApoptosisAssay Apoptosis Assays (Flow Cytometry) Viability->ApoptosisAssay Mechanism Mechanism of Action (Western Blot) ApoptosisAssay->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Toxicity Toxicity Studies InVivo->Toxicity Efficacy Efficacy Studies (Tumor Xenografts) InVivo->Efficacy Clinical Clinical Trials Efficacy->Clinical

Caption: General experimental workflow for preclinical evaluation.

References

Unveiling p53-Independent Apoptosis: A Comparative Analysis of (-)-Lentiginosine and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer therapy, with many treatments relying on its function to induce apoptosis in malignant cells. However, a significant portion of tumors harbor p53 mutations, rendering them resistant to conventional therapies. This has spurred the search for novel compounds that can trigger apoptosis through p53-independent pathways. This guide provides a comparative analysis of (-)-Lentiginosine, a promising iminosugar alkaloid, and Paclitaxel, a well-established chemotherapeutic agent, both of which have demonstrated the ability to induce apoptosis irrespective of p53 status.

Performance Comparison: this compound vs. Paclitaxel

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound and Paclitaxel, with a focus on their activity in the context of p53.

Compound Cell Line p53 Status Parameter Result Citation
This compoundMOLT-3, HT-29, SH-SY5YMixedCaspase 9 Expression (18h, 100 µM)1.5-3.1 fold increase[1]
MOLT-3, HT-29, SH-SY5YMixedCytoplasmic Cytochrome c (18h, 100 µM)2.3-2.6 fold increase[1]
U937DeficientApoptosis Induction (500 µM)Induced[1]
HT-29DeficientApoptosis InductionSusceptible[1]
PaclitaxelE1A-Ras-transformed MEFsWild-typeIC50 (48h)75 nM[2]
E1A-Ras-transformed MEFsDeficientIC50 (48h)>30 µM[2]
SW626 (ovarian cancer)DeficientApoptosis Induction with BAX overexpressionEnhanced[3]
HNE-1 (nasopharyngeal)Wild-typeApoptosis Induction (low-dose)p53-dependent[4]
CNE-2 (nasopharyngeal)MutantApoptosis Induction (high-dose)p53-independent[4]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling cascade of p53-independent apoptosis and a typical experimental workflow for its investigation.

p53_independent_apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Lentiginosine This compound Bcl2_family Modulation of Bcl-2 Family Proteins Lentiginosine->Bcl2_family Paclitaxel Paclitaxel Paclitaxel->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_Bak->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-Independent Apoptotic Signaling Pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays Cell_lines p53-WT and p53-mut/null Cancer Cell Lines Treatment Treat with this compound or Paclitaxel Cell_lines->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV JC1 JC-1 Staining (Mitochondrial Membrane Potential) Treatment->JC1 WesternBlot Western Blot (Bcl-2 family, Caspases) Treatment->WesternBlot Data_Analysis Data Analysis and Comparison AnnexinV->Data_Analysis JC1->Data_Analysis WesternBlot->Data_Analysis

Caption: Experimental Workflow for Apoptosis Analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of p53-independent apoptosis.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines with varying p53 status (e.g., p53-wild-type, p53-mutant, and p53-null) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound and Paclitaxel are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the vehicle control (DMSO) or varying concentrations of the test compounds. The cells are incubated for specified time periods (e.g., 18, 24, 48 hours) before being harvested for analysis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution.

  • Washing: The collected cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[5][6][7][8]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Cell Preparation: Cells are treated as described above.

  • JC-1 Staining: The cells are incubated with JC-1 staining solution at 37°C for 15-30 minutes.[9][10][11]

  • Washing: The cells are washed with PBS or a specific assay buffer to remove excess dye.

  • Analysis: The fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer. The ratio of red to green fluorescence is calculated to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization, a hallmark of apoptosis.[9][10][11]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.[12][13][14][15]

Concluding Remarks

Both this compound and Paclitaxel are valuable tools for inducing apoptosis in cancer cells, particularly those with compromised p53 function. While Paclitaxel is a long-established therapeutic, this compound represents a promising novel compound. The data presented here confirm that this compound triggers the intrinsic mitochondrial apoptotic pathway in a p53-independent manner.[1] Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various cancer models. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to conduct such investigations and advance the development of p53-independent cancer therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.